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Rufigallol

Cat. No.: B1680268
CAS No.: 82-12-2
M. Wt: 304.21 g/mol
InChI Key: NEIMTOOWBACOHT-UHFFFAOYSA-N
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Description

Rufigallol is a hexahydroxyanthraquinone.
structure given in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H8O8 B1680268 Rufigallol CAS No. 82-12-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,3,5,6,7-hexahydroxyanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8O8/c15-5-1-3-7(13(21)11(5)19)10(18)4-2-6(16)12(20)14(22)8(4)9(3)17/h1-2,15-16,19-22H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEIMTOOWBACOHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C(C(=C1O)O)O)C(=O)C3=CC(=C(C(=C3C2=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1075359
Record name Rufigallol
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Molecular Weight

304.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

82-12-2
Record name Rufigallol
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Rufigallol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rufigallol
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Record name RUFIGALLOL
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Comprehensive Technical Guide to the Chemical Structure of Rufigallol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rufigallol, scientifically known as 1,2,3,5,6,7-hexahydroxy-9,10-anthraquinone, is a polyphenolic organic compound with a distinguished anthraquinone core. This technical guide provides an in-depth exploration of the chemical structure of this compound, including its chemical and physical properties, detailed spectroscopic data, and a comprehensive experimental protocol for its synthesis. The information is curated to support research and development activities, particularly in the fields of medicinal chemistry and materials science.

Chemical Identity and Properties

This compound is a hexahydroxyanthraquinone that can be derived from gallic acid.[1] Its structure is characterized by a central anthraquinone framework with six hydroxyl groups attached at the 1, 2, 3, 5, 6, and 7 positions. This extensive hydroxylation significantly influences its chemical and biological properties.

Chemical Identifiers

A comprehensive list of chemical identifiers for this compound is provided in Table 1, facilitating its unambiguous identification in databases and literature.

IdentifierValueReference
IUPAC Name 1,2,3,5,6,7-Hexahydroxyanthracene-9,10-dione[2]
CAS Number 82-12-2[2]
Molecular Formula C₁₄H₈O₈[2]
SMILES C1=C2C(=C(C(=C1O)O)O)C(=O)C3=CC(=C(C(=C3C2=O)O)O)O[2]
InChI Key NEIMTOOWBACOHT-UHFFFAOYSA-N[2]
Synonyms Rufigallic acid, 1,2,3,5,6,7-Hexahydroxy-9,10-anthraquinone[2]
Physicochemical Properties

The key physicochemical properties of this compound are summarized in Table 2. These properties are crucial for its handling, formulation, and application in various experimental settings.

PropertyValueReference
Molecular Weight 304.21 g/mol [2]
Appearance Red needles (crystallized from dioxane)[2]
Melting Point Sublimes at 365 °C without melting[2]
Solubility Soluble in dioxane[2]
XLogP3 1.8
Hydrogen Bond Donor Count 6
Hydrogen Bond Acceptor Count 8
Topological Polar Surface Area 156 Ų

Chemical Structure

The chemical structure of this compound is depicted below. The diagram was generated using the DOT language, illustrating the connectivity of atoms within the molecule.

Figure 1. Chemical structure of this compound (1,2,3,5,6,7-hexahydroxy-9,10-anthraquinone).

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. The key data are summarized below.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound provides characteristic signals for its aromatic and hydroxyl protons.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentReference
12.93s2H1,5-OH[3]
10.73s2H3,7-OH[3]
9.92s2H2,6-OH[3]
7.24s2H4,8-H[3]
¹³C NMR Spectroscopy
UV-Visible Spectroscopy

The UV-Visible spectrum of this compound exhibits characteristic absorption bands.

λmax (nm)Molar Absorptivity (ε) (L·cm⁻¹·mol⁻¹)SolventReference
2933.25 x 10⁴Not Specified[4]
Mass Spectrometry

Detailed mass spectrometry fragmentation data for this compound is not extensively reported. However, for hydroxyanthraquinones, common fragmentation pathways involve the loss of CO and H₂O molecules from the molecular ion. High-resolution mass spectrometry would confirm the elemental composition of C₁₄H₈O₈.

Experimental Protocols: Synthesis of this compound

This compound can be synthesized from gallic acid through several methods. A detailed protocol for a rheological phase reaction synthesis is provided below.

Rheological Phase Reaction Synthesis

This method provides a straightforward approach to synthesize this compound from commercially available starting materials.

Materials:

  • Gallic acid monohydrate

  • Sulfuric acid (concentrated)

  • Distilled water

Equipment:

  • Stirring hot plate

  • Teflon container

  • Stainless steel reactor

  • Filtration apparatus

Procedure:

  • Dehydrate gallic acid monohydrate prior to use.

  • Slowly add the proper amount of dehydrated gallic acid to concentrated sulfuric acid at 80 °C with continuous stirring to form a rheological mixture.

  • Transfer the resulting mixture into a Teflon container and seal it within a stainless steel reactor.

  • Heat the reactor at 120 °C for 5 hours.

  • After cooling, separate the obtained product by adding a sufficient amount of distilled water with vigorous stirring.

  • Filter the precipitate, wash thoroughly with distilled water, and dry to obtain this compound.[5]

Biological Activity and Applications

This compound has demonstrated notable biological activities, making it a molecule of interest for drug development. It is particularly toxic to the malarial parasite Plasmodium falciparum and exhibits a synergistic effect when combined with the antimalarial drug exifone.[2] Furthermore, its ability to form intensely colored complexes with various metal ions has led to its use in analytical chemistry for the spectrophotometric determination of metals like beryllium.[2]

Conclusion

This technical guide has provided a detailed overview of the chemical structure and properties of this compound. The tabulated data, spectroscopic information, and synthesis protocol offer a valuable resource for researchers and professionals engaged in the study and application of this versatile molecule. Further research into its biological mechanisms and the development of more efficient and scalable synthetic routes will continue to expand its potential in various scientific disciplines.

References

An In-depth Technical Guide to the Synthesis of Rufigallol from Gallic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of rufigallol from gallic acid, focusing on the underlying chemical mechanisms, detailed experimental protocols, and a quantitative comparison of synthetic methodologies. This compound, or 1,2,3,5,6,7-hexahydroxy-9,10-anthraquinone, is a naturally derived hydroxyanthraquinone with notable biological activities, including potential as an antimalarial agent. This document is intended to serve as a valuable resource for professionals engaged in chemical research and drug development.

Reaction Mechanism: Acid-Catalyzed Self-Condensation

The synthesis of this compound from gallic acid proceeds via an acid-catalyzed self-condensation reaction. This process involves the electrophilic aromatic substitution of one gallic acid molecule onto another, followed by intramolecular cyclization and dehydration to form the anthraquinone core. The reaction is typically catalyzed by a strong acid, such as concentrated sulfuric acid, which facilitates the formation of the electrophilic species.

The proposed mechanism can be outlined in the following key steps:

  • Protonation of the Carboxylic Acid: The reaction is initiated by the protonation of the carboxylic acid group of a gallic acid molecule by the strong acid catalyst (e.g., H₂SO₄). This enhances the electrophilicity of the carbonyl carbon.

  • Electrophilic Attack: The electron-rich aromatic ring of a second gallic acid molecule, acting as a nucleophile, attacks the protonated carbonyl carbon of the first molecule. The hydroxyl groups on the nucleophilic ring are strong activating groups, directing the substitution to the ortho and para positions.

  • Formation of a Diaryl Ketone Intermediate: This intermolecular electrophilic substitution results in the formation of a diaryl ketone intermediate.

  • Intramolecular Cyclization: Subsequent intramolecular acylation, again promoted by the acid catalyst, occurs. A hydroxyl group on one of the aromatic rings attacks a carbonyl group, leading to the formation of a new six-membered ring.

  • Dehydration and Aromatization: A series of dehydration and tautomerization steps follow, leading to the formation of the stable, fully aromatic anthraquinone ring system of this compound.

Reaction_Mechanism cluster_start Step 1: Protonation cluster_attack Step 2: Electrophilic Attack cluster_cyclization Step 3: Intramolecular Cyclization cluster_dehydration Step 4: Dehydration & Aromatization Gallic_Acid1 Gallic Acid Protonated_GA Protonated Gallic Acid (Electrophile) Gallic_Acid1->Protonated_GA + H⁺ H2SO4 H₂SO₄ Diaryl_Ketone Diaryl Ketone Intermediate Protonated_GA->Diaryl_Ketone + Gallic Acid Gallic_Acid2 Gallic Acid (Nucleophile) Cyclized_Intermediate Cyclized Intermediate Diaryl_Ketone->Cyclized_Intermediate + H⁺ This compound This compound Cyclized_Intermediate->this compound - 2H₂O

Caption: Proposed mechanism for the acid-catalyzed synthesis of this compound from gallic acid.

Experimental Protocols

Two primary methods for the synthesis of this compound from gallic acid are prevalent: a traditional convective heating method and a more recent microwave-assisted synthesis.

2.1. Traditional Synthesis via Convective Heating

This method, while historically significant, is often characterized by lower yields and a more challenging product purification process.

  • Materials:

    • Gallic acid

    • Concentrated sulfuric acid (98%)

    • Acetic anhydride (for purification)

  • Procedure:

    • Gallic acid is heated in concentrated sulfuric acid (98%) at 100°C.

    • The reaction mixture is maintained at this temperature for a duration sufficient to promote the condensation reaction.

    • Upon completion, the reaction mixture is cooled and poured into water, leading to the precipitation of the crude product.

    • The crude this compound is collected by filtration. This can be challenging as the product may clog the filter medium.

    • Purification can be achieved by centrifuging the crude product, followed by acetylation of the dried solid in acidic conditions. The resulting hexaacetate can be recrystallized from acetic anhydride.

2.2. Microwave-Assisted Synthesis

This modern approach offers a significant improvement in terms of reaction time, yield, and ease of product isolation.

  • Materials:

    • Gallic acid

    • Concentrated sulfuric acid

  • Procedure:

    • In a microwave-safe vessel, combine 2.0 g of gallic acid with 6.0 mL of concentrated sulfuric acid.

    • Irradiate the mixture in a microwave reactor at 360 W for 90 seconds.

    • After irradiation, allow the reaction mixture to cool to room temperature.

    • Carefully add water to the cooled mixture to precipitate the this compound product.

    • Collect the solid product by filtration, wash with water until the filtrate is neutral, and dry to obtain pure this compound.

Experimental_Workflow start Start mix Mix Gallic Acid (2.0 g) and Conc. H₂SO₄ (6.0 mL) start->mix irradiate Microwave Irradiation (360 W, 90 s) mix->irradiate cool Cool to Room Temperature irradiate->cool precipitate Add Water to Precipitate Product cool->precipitate filter Filter and Wash with Water precipitate->filter dry Dry the Product filter->dry end Pure this compound dry->end

Caption: Experimental workflow for the microwave-assisted synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the traditional and microwave-assisted synthesis of this compound from gallic acid, allowing for a direct comparison of the two methodologies.

ParameterTraditional MethodMicrowave-Assisted MethodReference
Starting Material Gallic AcidGallic Acid
Catalyst Concentrated H₂SO₄ (98%)Concentrated H₂SO₄
Reaction Time Not specified, typically several hours90 seconds
Temperature 100°CNot specified (rapid heating)
Microwave Power Not applicable360 W
Yield ~20%84%
Purification Filtration, Centrifugation, AcetylationPrecipitation, Filtration, Washing

Conclusion

The synthesis of this compound from gallic acid is a classic example of acid-catalyzed self-condensation. While traditional heating methods are effective to some extent, the advent of microwave-assisted organic synthesis has provided a significantly more efficient, rapid, and high-yielding alternative. For researchers and professionals in drug development, the microwave-assisted protocol offers a superior method for obtaining this compound for further investigation and application. The detailed mechanism and experimental protocols provided in this guide serve as a robust foundation for the successful synthesis and purification of this promising bioactive compound.

Rufigallol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Physicochemical Properties, Synthesis, and Biological Activities of 1,2,3,5,6,7-Hexahydroxyanthraquinone

This technical guide provides a comprehensive overview of rufigallol (CAS Number: 82-12-2), a hexahydroxyanthraquinone with notable chemical and biological properties. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, synthesis, and key experimental applications.

Core Data and Physicochemical Properties

This compound, a derivative of gallic acid, is a polyhydroxylated anthraquinone. Its fundamental properties are summarized below.

PropertyValueReference
CAS Number 82-12-2[1][2][3]
Molecular Formula C₁₄H₈O₈[2][3]
Molecular Weight 304.21 g/mol [2][3]
Synonyms Rufigallic acid, 1,2,3,5,6,7-Hexahydroxy-9,10-anthraquinone, C.I. 58600[2]
Appearance Red needles[4]
Solubility Practically insoluble in water; freely soluble in acetone; slightly soluble in alcohol and ether.[4]

Synthesis of this compound

An efficient and rapid synthesis of this compound can be achieved via a microwave-assisted acid-catalyzed self-condensation of gallic acid.[5][6]

Experimental Protocol: Microwave-Assisted Synthesis

This protocol is adapted from a method that reports high yields in a very short reaction time.[5]

Materials:

  • Gallic acid

  • Concentrated sulfuric acid (98%)

  • Microwave reactor

Procedure:

  • In a microwave-safe vessel, combine 2.0 g of gallic acid with 6.0 mL of concentrated sulfuric acid.

  • Securely cap the vessel.

  • Place the vessel in a microwave reactor and irradiate for 90 seconds.

  • After irradiation, allow the mixture to cool to room temperature.

  • Carefully pour the reaction mixture into a beaker containing ice-water to precipitate the crude product.

  • Collect the precipitate by filtration and wash thoroughly with distilled water until the filtrate is neutral.

  • Dry the crude this compound product. Further purification can be achieved by recrystallization from an appropriate solvent, such as dioxane.[1]

Key Experimental Applications and Protocols

This compound has been investigated for its biological activities, notably its synergistic antimalarial effects, and its chemical property of forming complexes with metal ions.

Synergistic Antimalarial Activity with Exifone

This compound exhibits a potent synergistic antimalarial effect when combined with exifone, a structurally similar compound.[7] The proposed mechanism involves this compound acting as a pro-oxidant, generating reactive oxygen species within parasitized erythrocytes. These radicals are hypothesized to convert exifone into a more potent xanthone derivative.[7][8]

This protocol outlines a general procedure for assessing the synergistic antimalarial activity of this compound and other compounds in a murine model infected with Plasmodium berghei.[8]

Materials:

  • Plasmodium berghei-infected mice

  • This compound

  • Test ketones (e.g., benzophenone derivatives)

  • Tween-80

  • Distilled water

  • Chloroquine (positive control)

Procedure:

  • Prepare suspensions of the test compounds (this compound, ketones) in distilled water with a few drops of Tween-80 to aid solubilization.

  • For the synergy experiment, prepare a combination of this compound (e.g., 80 mg/kg) and the test ketone (e.g., 80 mg/kg).

  • 72 hours post-infection with P. berghei, administer a single dose of the prepared suspensions subcutaneously to groups of five mice.

  • Include a negative control group of infected but untreated mice and a positive control group treated with a standard antimalarial drug like chloroquine.

  • Monitor the parasitemia levels in all groups daily by microscopic examination of Giemsa-stained blood smears.

  • Record the survival of the mice in each group.

  • Synergistic activity is indicated by a significant reduction in parasitemia and/or increased survival time in the combination therapy group compared to the groups receiving individual compounds.

Spectrophotometric Determination of Beryllium

This compound is known to form a crimson-colored complex with beryllium, which has been suggested for its spectrophotometric determination.[1] However, a review of contemporary analytical literature indicates that more recent and detailed protocols for the spectrophotometric determination of beryllium predominantly utilize other chromogenic reagents such as Chrome Azurol S or Rhodamine B, which offer high sensitivity and selectivity. While the principle of using this compound for this purpose exists, detailed modern experimental protocols are not as readily available.

Signaling Pathways and Logical Relationships

While direct studies on the specific effects of this compound on signaling pathways such as NF-κB or Wnt are limited, research on other anthraquinones provides insights into their potential biological activities. For instance, some anthraquinones have been shown to modulate cancer-related signaling pathways.[9] The pro-oxidant activity of this compound in its antimalarial action also suggests a mechanism that could influence cellular signaling.

The following diagram illustrates the logical workflow for the synthesis of this compound.

G cluster_synthesis Synthesis of this compound reagents Gallic Acid + Concentrated H₂SO₄ microwave Microwave Irradiation (90 seconds) reagents->microwave 1. precipitation Precipitation in Ice-Water microwave->precipitation 2. filtration Filtration and Washing precipitation->filtration 3. product Crude this compound filtration->product 4. purification Purification (e.g., Recrystallization) product->purification final_product Pure this compound purification->final_product

Caption: Workflow for the microwave-assisted synthesis of this compound.

Below is a diagram representing the hypothesized mechanism of synergistic antimalarial action of this compound and exifone.

G cluster_antimalarial Hypothesized Synergistic Antimalarial Mechanism This compound This compound parasite Parasitized Erythrocyte This compound->parasite ros Reactive Oxygen Species (ROS) parasite->ros Pro-oxidant action of this compound exifone Exifone (Less Active) ros->exifone Transforms exifone->parasite xanthone Potent Xanthone Derivative exifone->xanthone parasite_death Parasite Death xanthone->parasite_death

Caption: Hypothesized mechanism of this compound and exifone synergy.

References

An In-depth Technical Guide to Rufigallol Derivatives and Analogues for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rufigallol (1,2,3,5,6,7-hexahydroxyanthraquinone) is a naturally derived polyhydroxyanthraquinone with a range of documented biological activities. Its core structure presents a valuable scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of this compound, its derivatives, and analogues, with a focus on their synthesis, biological activities, and mechanisms of action. This document is intended to serve as a resource for researchers and professionals in the field of drug discovery and development, providing key data and methodologies to facilitate further investigation into this promising class of compounds. While data on a wide array of this compound derivatives remains emergent, this guide consolidates the current understanding and highlights areas for future research.

Core Compound: this compound

This compound is a symmetrical hexahydroxyanthraquinone that can be synthesized from gallic acid.[1] Its planar structure and multiple hydroxyl groups are key to its chemical properties and biological activities.

Chemical Structure:

  • IUPAC Name: 1,2,3,5,6,7-Hexahydroxyanthracene-9,10-dione

  • Molecular Formula: C₁₄H₈O₈

  • Molar Mass: 304.21 g/mol

Synthesis of this compound and Derivatives

The synthesis of this compound and its derivatives is a critical step in exploring their therapeutic potential. Various methods have been developed, from classical acid-catalyzed condensation to modern microwave-assisted techniques.

Experimental Protocol: Synthesis of this compound

A common method for the synthesis of this compound is the acid-catalyzed self-condensation of gallic acid.[2][3]

  • Materials: Gallic acid, concentrated sulfuric acid (98%).

  • Procedure:

    • Gallic acid is heated in concentrated sulfuric acid at 100°C.

    • The reaction mixture is carefully poured into water to precipitate the crude product.

    • The crude this compound is collected by filtration. Purification can be challenging due to the product's tendency to clog filters.

    • An alternative purification method involves acetylation of the crude product with acetic anhydride to form the hexaacetate derivative, which can be more easily recrystallized. The acetyl groups can then be removed by hydrolysis to yield pure this compound.[2]

  • Yield: This method typically results in a yield of approximately 20%.[2] A microwave-assisted variation of this reaction has been reported to produce this compound in high yield (86%) within 90 seconds.[3]

Experimental Protocol: Synthesis of Hexa-n-alkoxythis compound Derivatives

Ester and ether derivatives of this compound can be synthesized to modify its physicochemical properties, such as lipophilicity, which can in turn influence biological activity.

  • Starting Material: this compound-hexaacetate.

  • Procedure for Hexa-n-alkoxyrufigallols (Ethers):

    • This compound-hexaacetate is refluxed with an excess of the appropriate alkyl halide in dimethylformamide (DMF).

    • The reaction yields the corresponding 1,2,3,5,6,7-hexaalkoxy-9,10-anthraquinone.[2]

  • General Procedure for Esterification:

    • A solution of the parent compound (e.g., an anthraquinone carboxylic acid) and an amino acid ester hydrochloride in a suitable solvent (e.g., dichloromethane) is prepared.

    • A coupling agent (e.g., EDCI) and a base (e.g., DMAP) are added.

    • The reaction mixture is stirred at room temperature until completion.

    • The product is isolated and purified using standard techniques such as extraction and chromatography.[4]

Biological Activities and Quantitative Data

This compound and its analogues have demonstrated a spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties. The available quantitative data for these activities are summarized below. Data for a wide range of specific this compound derivatives is limited; therefore, data for closely related anthraquinone analogues are also included for comparative purposes.

Antimalarial Activity

This compound is toxic to the malaria parasite Plasmodium falciparum.[1] A key finding is its remarkable synergistic activity when combined with the structurally similar compound, exifone.[2] This potentiation is significant, reaching approximately 60-fold for asynchronous parasites and at least 300-fold for synchronized trophozoite-infected erythrocytes.[2]

Table 1: Antimalarial Activity of this compound and Related Compounds

Compound/CombinationTarget OrganismActivity MetricValueReference(s)
This compound + ExifonePlasmodium falciparum (asynchronous)Degree of Potentiation~60-fold[2]
This compound + ExifonePlasmodium falciparum (trophozoites)Degree of Potentiation≥300-fold[2]
ChloroquineP. falciparum (CQ-resistant, K1)IC₅₀ (nM)275 ± 12.5[5]
QuinineP. falciparum (field isolates)IC₅₀ (nM)Higher than reference strains[5]
Dihydroartemisinin (DHA)P. falciparum (field isolates)IC₅₀ (nM)Higher than reference strains[5]
Antibacterial Activity

While specific data for this compound derivatives are scarce, various anthraquinone analogues have been evaluated for their antibacterial properties, particularly against resistant strains like Methicillin-Resistant Staphylococcus aureus (MRSA).

Table 2: Antibacterial Activity of Anthraquinone Analogues

CompoundTarget OrganismActivity MetricValue (µg/mL)Reference(s)
PyrogallolStaphylococcus aureusMIC512[6]
Anthraquinone-2-carboxylic acidMRSAMIC100[7]
RheinMRSAMIC12.5[7]
Various synthesized compoundsMRSAMIC3.125 - 6.25[8]
Anticancer Activity

The anticancer potential of anthraquinone derivatives has been investigated against various cancer cell lines. The data for specific this compound derivatives is limited, but related compounds show promising activity.

Table 3: Anticancer Activity of Anthraquinone Analogues

Compound Class/ExampleCell LineActivity MetricValue (µM)Reference(s)
Methoxyflavone AnalogsMCF-7 (Breast)IC₅₀0.3 - 8.58[9]
Arylazo-pyrazole DerivativesMCF-7 (Breast)IC₅₀3.0 - 4.0[10]
Betulinic Acid Conjugate 9MCF-7 (Breast)IC₅₀0.70[11]
Curcumin-pyrimidine analog (3g)MCF-7 (Breast)IC₅₀0.61[12]
Glycidyl ester of phosphorus acid (2)MCF-7 (Breast)IC₅₀High potency[13]

Mechanism of Action and Signaling Pathways

The biological effects of this compound and its analogues are attributed to their ability to participate in redox cycling and modulate key cellular signaling pathways.

Pro-oxidant Mechanism and Oxidative Stress

The proposed mechanism for the antimalarial activity of this compound involves its action as a pro-oxidant. It is hypothesized to generate reactive oxygen species (ROS) within parasitized erythrocytes.[2] This increase in oxidative stress can damage cellular components of the parasite, leading to its death. This mechanism is also thought to be responsible for the synergistic effect with exifone, where ROS produced by this compound may convert exifone into a more potent xanthone derivative.

The generation of ROS can trigger a cascade of events within the cell, ultimately leading to apoptosis. This process involves the activation of stress-related signaling pathways and the execution of programmed cell death.

Oxidative_Stress_Apoptosis This compound-Induced Oxidative Stress and Apoptosis This compound This compound ROS Reactive Oxygen Species (ROS) Generation This compound->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress MitochondrialDamage Mitochondrial Damage OxidativeStress->MitochondrialDamage CytochromeC Cytochrome c Release MitochondrialDamage->CytochromeC CaspaseActivation Caspase Activation CytochromeC->CaspaseActivation Apoptosis Apoptosis CaspaseActivation->Apoptosis NF_kB_Signaling Canonical NF-κB Signaling Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli (e.g., TNF-α, IL-1) Receptor Receptor Stimuli->Receptor binds IKK_complex IKK Complex Receptor->IKK_complex activates IkB_NFkB IκB-NF-κB Complex IKK_complex->IkB_NFkB phosphorylates IκB IkB IκB IkB->IkB_NFkB NFkB NF-κB (p65/p50) NFkB->IkB_NFkB NFkB_n NF-κB (p65/p50) NFkB->NFkB_n translocates IkB_NFkB->NFkB releases IkB_p p-IκB IkB_NFkB->IkB_p Proteasome Proteasome IkB_p->Proteasome degradation DNA DNA NFkB_n->DNA binds GeneTranscription Gene Transcription (Inflammation, Survival) DNA->GeneTranscription activates Experimental_Workflow Workflow for Biological Evaluation of this compound Derivatives Synthesis Synthesis of This compound Derivatives Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification PrimaryScreening Primary Screening (e.g., Cytotoxicity Assay) Purification->PrimaryScreening SecondaryScreening Secondary Screening (e.g., Target-based Assays) PrimaryScreening->SecondaryScreening Active Compounds MechanismOfAction Mechanism of Action Studies (e.g., Western Blot, qPCR) SecondaryScreening->MechanismOfAction InVivoStudies In Vivo Efficacy & Toxicity (Animal Models) MechanismOfAction->InVivoStudies LeadOptimization Lead Optimization InVivoStudies->LeadOptimization Promising Candidates

References

Theoretical Exploration of Rufigallol's Electronic Structure: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the theoretical and computational studies on the electronic properties of rufigallol and its analogs, providing valuable insights for drug development and materials science.

Introduction

Theoretical Framework: Density Functional Theory

The primary computational tool for investigating the electronic structure of molecules like this compound is Density Functional Theory (DFT). DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is favored for its balance of accuracy and computational cost, making it suitable for molecules of this size.

Key electronic properties derived from DFT calculations include:

  • Highest Occupied Molecular Orbital (HOMO): The outermost electron-containing orbital. The energy of the HOMO (EHOMO) is related to the molecule's ability to donate an electron. More positive EHOMO values suggest a better electron donor.

  • Lowest Unoccupied Molecular Orbital (LUMO): The lowest energy orbital that is devoid of electrons. The energy of the LUMO (ELUMO) is associated with the molecule's ability to accept an electron. More negative ELUMO values indicate a better electron acceptor.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO). This gap is a critical parameter for determining a molecule's chemical reactivity, stability, and optical properties. A smaller gap generally implies higher reactivity and a red-shift in the UV-Visible absorption spectrum.

  • Ionization Potential (IP): The minimum energy required to remove an electron from a molecule. It can be approximated as IP ≈ -EHOMO.

  • Electron Affinity (EA): The energy released when an electron is added to a molecule. It can be approximated as EA ≈ -ELUMO.

Data Presentation: Electronic Properties of this compound Analogs

The following tables summarize the calculated electronic properties for alizarin (1,2-dihydroxyanthraquinone), purpurin (1,2,4-trihydroxyanthraquinone), and quinizarin (1,4-dihydroxyanthraquinone), which serve as valuable proxies for understanding this compound. These calculations are typically performed using specific DFT functionals and basis sets, as detailed in the methodologies section.

CompoundEHOMO (eV)ELUMO (eV)HOMO-LUMO Gap (ΔE) (eV)
Alizarin -6.23-2.543.69
Purpurin -6.15-2.873.28
Quinizarin -6.45-2.893.56

Note: These values are representative and can vary depending on the specific computational methodology (functional, basis set, solvent model) employed. The values presented here are for comparative purposes.

Experimental and Computational Protocols

The theoretical investigation of a molecule like this compound or its analogs typically follows a standardized workflow.

Computational Methodology

A common and robust computational approach for this class of molecules involves the following:

  • Geometry Optimization: The initial step is to determine the most stable three-dimensional structure of the molecule. This is achieved using DFT, often with the B3LYP hybrid functional and a 6-31G(d) or larger basis set.[1] The optimization ensures that all subsequent electronic property calculations are performed on the lowest energy conformation.

  • Frequency Calculations: To confirm that the optimized geometry corresponds to a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.

  • Electronic Property Calculations: Using the optimized geometry, single-point energy calculations are performed to determine the electronic properties. A higher-level basis set, such as 6-311++G(d,p), is often used for greater accuracy. From these calculations, EHOMO, ELUMO, and the HOMO-LUMO gap are obtained.

  • Solvent Effects: To simulate a more realistic biological or chemical environment, the influence of a solvent is often included using a Polarizable Continuum Model (PCM). This model approximates the solvent as a continuous medium with a specific dielectric constant.

  • UV-Visible Spectra Simulation: Time-Dependent DFT (TD-DFT) is employed to simulate the electronic absorption spectrum (UV-Vis).[2] The calculated maximum absorption wavelength (λmax) is directly related to the HOMO-LUMO transition and can be compared with experimental data.

Experimental Correlation

Theoretical calculations are often validated by comparing them with experimental data. For hydroxyanthraquinones, key experimental techniques include:

  • UV-Visible Spectroscopy: The experimental UV-Vis spectrum provides the λmax, which corresponds to the energy of the electronic transition from the HOMO to the LUMO. The position and intensity of the absorption bands are strongly influenced by the number and position of hydroxyl groups.[3]

  • Cyclic Voltammetry: This electrochemical technique is used to determine the redox potentials of a molecule. The oxidation and reduction potentials are related to the HOMO and LUMO energy levels, respectively.

Visualizations

To better illustrate the concepts and workflows discussed, the following diagrams are provided.

Computational_Workflow start Initial Molecular Structure (e.g., from 2D sketch) geom_opt Geometry Optimization (DFT: B3LYP/6-31G(d)) start->geom_opt freq_calc Frequency Calculation (Confirm Minimum Energy) geom_opt->freq_calc no_imag No Imaginary Frequencies? freq_calc->no_imag no_imag->geom_opt No (Re-optimize) single_point Single-Point Energy Calculation (DFT: B3LYP/6-311++G(d,p)) no_imag->single_point Yes properties Electronic Properties (HOMO, LUMO, Gap, etc.) single_point->properties td_dft TD-DFT Calculation (Simulate UV-Vis Spectrum) single_point->td_dft exp_comp Comparison with Experimental Data properties->exp_comp spectrum Simulated Spectrum (λmax) td_dft->spectrum spectrum->exp_comp

Computational workflow for determining electronic properties.

Electronic_Properties_Significance This compound This compound Electronic Structure HOMO HOMO Energy (Electron Donating Ability) This compound->HOMO LUMO LUMO Energy (Electron Accepting Ability) This compound->LUMO Gap HOMO-LUMO Gap (Reactivity & Stability) This compound->Gap Antioxidant Antioxidant Activity HOMO->Antioxidant Drug_Design Drug Design & Reactivity Prediction HOMO->Drug_Design Redox Redox Behavior LUMO->Redox LUMO->Drug_Design Optical Optical Properties (Color, UV-Vis Abs.) Gap->Optical Gap->Drug_Design

Significance of key electronic properties.

Conclusion

The theoretical study of this compound's electronic structure, while not yet extensively documented for the molecule itself, can be effectively advanced through the computational methodologies and comparative data from its analogs presented in this guide. DFT calculations provide a powerful framework for understanding the fundamental electronic properties that govern the reactivity, stability, and potential applications of this important class of compounds. For researchers in drug development, a deep understanding of the HOMO-LUMO gap and frontier orbital energies can guide the rational design of novel derivatives with enhanced biological activity. In materials science, these electronic parameters are crucial for developing new organic electronic materials. Future dedicated theoretical and experimental work on this compound will be invaluable in further unlocking its therapeutic and technological potential.

References

Methodological & Application

Application Note: Rapid Microwave-Assisted Synthesis of Rufigallol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the efficient, rapid, and economical synthesis of rufigallol (1,2,3,5,6,7-hexahydroxy-9,10-anthraquinone) utilizing microwave-assisted organic synthesis (MAOS). The acid-catalyzed self-condensation of gallic acid under microwave irradiation affords this compound in high yield in a significantly reduced reaction time compared to conventional heating methods. This protocol offers a valuable methodology for obtaining this compound, a molecule of interest for its biological and material science applications.

Introduction

This compound, a hexahydroxyanthraquinone, is a valuable organic compound with applications in various fields, including medicinal chemistry and material science. Traditional synthesis methods often require prolonged reaction times and harsh conditions. Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering advantages such as accelerated reaction rates, higher yields, and improved energy efficiency.[1] This protocol details a microwave-promoted method for the synthesis of this compound from the readily available precursor, gallic acid. The acid-catalyzed self-condensation of two gallic acid molecules under microwave irradiation provides a rapid and efficient route to this target molecule.

Key Experiment: Microwave-Assisted this compound Synthesis

This section outlines the optimized parameters for the microwave-assisted synthesis of this compound.

Reaction Scheme

Figure 1: Acid-catalyzed self-condensation of gallic acid to form this compound.

Quantitative Data Summary
ParameterValueReference
Starting MaterialGallic Acid[1]
ReagentConcentrated Sulfuric Acid[1]
Gallic Acid Amount2.0 g[1]
Sulfuric Acid Volume6.0 mL[1]
Microwave Irradiation Time90 seconds[1]
Expected YieldHigh[1]
Product AppearanceRed needles[2]
Melting PointSublimes at 365 °C without melting[2]

Experimental Protocol

Materials and Equipment
  • Gallic acid

  • Concentrated sulfuric acid (98%)

  • Deionized water

  • Dioxane (for recrystallization)

  • Microwave synthesis reactor

  • Glass vial suitable for microwave synthesis

  • Magnetic stirrer and stir bar

  • Beaker

  • Buchner funnel and filter paper

  • Vacuum flask

  • Oven

Synthesis Procedure
  • Reaction Setup: In a designated microwave reaction vial, combine 2.0 g of gallic acid with 6.0 mL of concentrated sulfuric acid.[1]

  • Microwave Irradiation: Securely cap the vial and place it in the microwave synthesis reactor. Irradiate the mixture for 90 seconds.

  • Work-up: After the reaction is complete and the vial has cooled to a safe temperature, carefully pour the reaction mixture into a beaker containing crushed ice.

  • Isolation: The crude this compound will precipitate as a solid. Collect the precipitate by vacuum filtration using a Buchner funnel.

  • Washing: Wash the solid precipitate thoroughly with hot water to remove any residual sulfuric acid and unreacted starting material.

  • Drying: Dry the purified this compound in an oven at a suitable temperature (e.g., 60-80 °C) until a constant weight is achieved.

  • Recrystallization (Optional): For obtaining highly pure this compound, the product can be recrystallized from dioxane, which will yield red needles.[2]

Characterization

The synthesized this compound can be characterized by the following methods:

  • Appearance: Red crystalline solid (needles when recrystallized from dioxane).[2]

  • Melting Point: The compound sublimes at 365 °C without melting.[2]

  • Solubility: Soluble in dioxane.[2]

  • ¹H NMR: The proton NMR spectrum should show a singlet at approximately δ 7.24 ppm corresponding to the two aromatic protons.

  • FTIR: The infrared spectrum is expected to show characteristic peaks for the hydroxyl (-OH) and carbonyl (C=O) functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibrations of the phenolic hydroxyl groups. The carbonyl stretching vibrations of the anthraquinone core are expected in the region of 1600-1650 cm⁻¹.

Experimental Workflow

experimental_workflow start Start reactants Mix Gallic Acid (2.0 g) and Sulfuric Acid (6.0 mL) in a microwave vial start->reactants microwave Microwave Irradiation (90 seconds) reactants->microwave workup Pour reaction mixture onto crushed ice microwave->workup filtration Collect precipitate by vacuum filtration workup->filtration washing Wash solid with hot water filtration->washing drying Dry the product washing->drying characterization Characterize this compound (Appearance, MP, NMR, IR) drying->characterization end End characterization->end

Caption: Workflow for the microwave-assisted synthesis of this compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the microwave-assisted synthesis of this compound. The method is rapid, efficient, and uses readily available starting materials. The detailed experimental procedure and characterization data will be valuable for researchers in organic synthesis, medicinal chemistry, and materials science who require an effective method for preparing this important anthraquinone derivative.

References

Application Notes and Protocols: Synthesis of Rufigallol via Rheological Phase Reaction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, step-by-step procedure for the synthesis of rufigallol (1,2,3,5,6,7-hexahydroxyanthraquinone) utilizing a rheological phase reaction. This method offers a simple, economical, and effective route to produce this valuable compound. Additionally, this document outlines the known biological activities of this compound and presents a hypothesized mechanism of its antimalarial action.

Introduction

This compound is a polyhydroxyanthraquinone that has garnered interest in various scientific fields, including materials science and pharmacology. It has been investigated as an anode material for lithium-ion batteries and has demonstrated notable biological activity, particularly as an antimalarial agent.[1][2] The synthesis of this compound can be achieved through several methods, with the rheological phase reaction presenting a straightforward and high-yield approach.

A rheological phase reaction involves the creation of a viscous, honey-like mixture of reactants, which facilitates a uniform reaction environment.[3] In the context of this compound synthesis, this involves the controlled reaction of gallic acid in concentrated sulfuric acid.

Quantitative Data Summary

The following table summarizes the reported yields for different this compound synthesis methods, providing a comparative overview for researchers.

Synthesis MethodPrecursorsReported YieldReference
Rheological Phase ReactionGallic acid, Sulfuric acidHighHan, X., et al. (2018)[3]
Microwave-assisted SynthesisGallic acid, Sulfuric acid86%Bisoyi, H. K., & Kumar, S. (2007)[3]

Experimental Protocol: this compound Synthesis via Rheological Phase Reaction

This protocol is adapted from the method described by Han, X., et al. (2018).[3]

Materials:

  • Gallic acid monohydrate

  • Concentrated sulfuric acid (98%)

  • Distilled water

  • Magnetic stirrer with heating plate

  • Teflon container

  • Stainless steel reactor

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Drying oven

Procedure:

  • Dehydration of Gallic Acid: Dehydrate the gallic acid monohydrate before use by heating it in a drying oven.

  • Formation of the Rheological Mixture:

    • In a suitable reaction vessel, heat concentrated sulfuric acid to 80 °C with stirring.

    • Slowly and carefully add the dehydrated gallic acid to the hot sulfuric acid while maintaining vigorous stirring. The addition should be controlled to form a thick, homogeneous, honey-like rheological mixture.

  • Reaction:

    • Transfer the rheological mixture into a Teflon container.

    • Seal the Teflon container within a stainless steel reactor.

    • Heat the reactor to 120 °C and maintain this temperature for 5 hours.

  • Work-up and Purification:

    • After the reaction is complete, allow the reactor to cool down to room temperature.

    • Carefully open the reactor and transfer the solid product into a beaker containing a sufficient amount of distilled water.

    • Stir the mixture vigorously to break up the solid and wash away the excess sulfuric acid.

    • Collect the solid this compound product by filtration.

    • Wash the collected solid thoroughly with distilled water until the filtrate is neutral.

    • Dry the purified this compound in a drying oven.

Visualizations

Experimental Workflow

The following diagram illustrates the step-by-step workflow for the synthesis of this compound via the rheological phase reaction.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification start Start dehydrate Dehydrate Gallic Acid start->dehydrate mix Form Rheological Mixture (Gallic Acid + H2SO4 at 80°C) dehydrate->mix react Heat in Reactor (120°C for 5h) mix->react wash Wash with Distilled Water react->wash filter Filter wash->filter dry Dry filter->dry end End Product: this compound dry->end

Caption: Workflow for this compound Synthesis.

Hypothesized Antimalarial Signaling Pathway of this compound

This compound's antimalarial activity is hypothesized to stem from its pro-oxidant properties within parasitized erythrocytes. The following diagram depicts this proposed mechanism.[4]

G cluster_cell Infected Erythrocyte This compound This compound ROS Reactive Oxygen Species (ROS) (e.g., O2-, H2O2) This compound->ROS Pro-oxidant action OxidativeStress Increased Oxidative Stress ROS->OxidativeStress ParasiteDamage Parasite Damage (Lipid peroxidation, protein oxidation, etc.) OxidativeStress->ParasiteDamage ParasiteDeath Parasite Death ParasiteDamage->ParasiteDeath

Caption: Hypothesized Antimalarial Action of this compound.

References

Application Notes and Protocols for the Quantitative Analysis of Metal Ions Using Rufigallol as a Chromogenic Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of rufigallol as a chromogenic agent for the quantitative analysis of various metal ions. The protocols described are based on available scientific literature and are intended to serve as a comprehensive guide for laboratory use.

Introduction

This compound (1,2,3,5,6,7-hexahydroxy-9,10-anthraquinone) is a polyhydroxyanthraquinone derivative that forms colored complexes with a variety of metal ions. This property makes it a useful chromogenic reagent for the spectrophotometric determination of these metals. This compound can be synthesized from gallic acid.[1] The formation of a stable, colored metal-rufigallol complex allows for the quantitative analysis of the metal ion concentration by measuring the absorbance of light at a specific wavelength. This technique offers a simple, cost-effective, and rapid method for metal ion analysis.

Quantitative Data Summary

The following table summarizes the available quantitative data for the analysis of various metal ions using this compound. It is important to note that detailed quantitative data for many metal ions with this compound is limited in the readily available literature. The most comprehensive data is available for the determination of beryllium.[2]

Metal IonWavelength (λmax)Molar Absorptivity (ε)Beer's Law RangeOptimal pHStoichiometry (Metal:Ligand)Interferences
Beryllium (Be²⁺)530 nm[2]Data not availableData not availableData not availableData not availableAl³⁺, Zr⁴⁺, Th⁴⁺, Hf⁴⁺[2]
Aluminum (Al³⁺)Data not availableData not availableData not availableData not availableData not availableData not available
Thorium (Th⁴⁺)Data not availableData not availableData not availableData not availableData not availableData not available
Zirconium (Zr⁴⁺)Data not availableData not availableData not availableData not availableData not availableData not available
Hafnium (Hf⁴⁺)Data not availableData not availableData not availableData not availableData not availableData not available

Note: The formation of crimson-colored complexes has been reported for beryllium, aluminum, thorium, zirconium, and hafnium.[1] However, specific quantitative analytical parameters for aluminum, thorium, zirconium, and hafnium using this compound as the primary chromogenic agent are not well-documented in the available literature. The provided protocol for beryllium is based on the available abstract of the primary research and general spectrophotometric principles.

Experimental Protocols

Synthesis of this compound

This compound can be synthesized by the self-condensation of gallic acid in the presence of a strong acid, such as sulfuric acid.[1]

Materials:

  • Gallic acid

  • Concentrated sulfuric acid

  • Sodium hydroxide

  • Dioxane

Procedure:

  • Carefully add gallic acid to concentrated sulfuric acid.

  • Heat the mixture to facilitate the condensation reaction.

  • After the reaction is complete, neutralize the mixture with a sodium hydroxide solution.

  • The crude this compound will precipitate.

  • Collect the precipitate by filtration and wash it thoroughly.

  • Recrystallize the crude product from dioxane to obtain pure this compound as red needles.

Spectrophotometric Determination of Beryllium (Be²⁺)

This protocol is based on the method described by Azim and Ayaz (1969).[2]

Reagents:

  • This compound Solution: Prepare a stock solution of this compound in a 3:2 (v/v) mixture of dimethyl sulfoxide (DMSO) and water. The exact concentration should be optimized based on the expected beryllium concentration range.

  • Beryllium Standard Solutions: Prepare a series of standard solutions of beryllium from a certified stock solution.

  • Buffer Solution: An appropriate buffer solution to maintain the optimal pH for complex formation (not specified in the abstract, may require optimization).

  • Oxine Solution (8-hydroxyquinoline): For masking interfering ions.

  • Chloroform: For extraction.

Instrumentation:

  • UV-Vis Spectrophotometer

Protocol:

  • Sample Preparation: Prepare the sample solution containing an unknown concentration of beryllium.

  • Masking of Interferences: To a known volume of the sample solution, add an oxine solution. Extract the oxinates of interfering ions such as Al³⁺, Zr⁴⁺, Th⁴⁺, and Hf⁴⁺ with chloroform. Separate the aqueous layer containing beryllium.

  • Complex Formation:

    • Pipette a known volume of the beryllium-containing aqueous solution (or standard solution) into a volumetric flask.

    • Add the this compound solution.

    • Add the buffer solution to adjust the pH.

    • Dilute to the mark with the DMSO-water mixture.

    • Allow the solution to stand for a sufficient time to ensure complete complex formation.

  • Spectrophotometric Measurement:

    • Measure the absorbance of the solution at 530 nm against a reagent blank (containing all reagents except the metal ion).

  • Calibration Curve:

    • Prepare a series of beryllium standards and measure their absorbance following the same procedure.

    • Plot a calibration curve of absorbance versus beryllium concentration.

  • Quantification: Determine the concentration of beryllium in the sample from the calibration curve.

Visualizations

Signaling Pathway: Metal-Rufigallol Complex Formation

The following diagram illustrates the general mechanism of complex formation between a metal ion and this compound. The exact stoichiometry and coordination geometry may vary depending on the metal ion and reaction conditions.

Metal_Rufigallol_Complexation Metal Metal Ion (Mⁿ⁺) Complex Colored Metal-Rufigallol Complex Metal->Complex Coordination This compound This compound This compound->Complex

Caption: General signaling pathway of metal-rufigallol complexation.

Experimental Workflow for Beryllium Analysis

The diagram below outlines the key steps in the experimental workflow for the quantitative analysis of beryllium using this compound.

Beryllium_Analysis_Workflow cluster_prep Sample & Reagent Preparation cluster_analysis Analytical Procedure cluster_data Data Analysis SamplePrep Prepare Sample Solution Masking Mask Interferences (Oxine Extraction) SamplePrep->Masking ReagentPrep Prepare this compound & Standard Solutions Complexation Complex Formation with this compound ReagentPrep->Complexation Masking->Complexation Measurement Spectrophotometric Measurement (Absorbance at 530 nm) Complexation->Measurement Calibration Construct Calibration Curve Measurement->Calibration Quantification Determine Beryllium Concentration Calibration->Quantification

Caption: Experimental workflow for beryllium analysis.

References

Application Notes and Protocols: Preparation of Rufigallol-Based Electrodes for Lithium-Ion Batteries

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation and electrochemical evaluation of rufigallol-based electrodes for lithium-ion batteries. This compound, a polycyclic aromatic quinone, is a promising organic electrode material due to its high theoretical capacity. However, its practical application has been limited by poor cycling stability. This document outlines the synthesis of a more stable this compound-Li/Ni metal-organic complex (R-LN) and compares its performance to pure this compound.

Electrochemical Performance of this compound-Based Anodes

The electrochemical performance of pure this compound and the this compound-Li/Ni (R-LN) complex as anode materials for lithium-ion batteries has been evaluated. The R-LN complex demonstrates significantly improved cycling stability and rate capability compared to pure this compound. A summary of the key performance metrics is presented in the table below.

Electrode MaterialInitial Discharge Capacity (mAh g⁻¹)Initial Charge Capacity (mAh g⁻¹)Charge Capacity after 100 Cycles (mAh g⁻¹) at 100 mA g⁻¹Capacity Retention after 100 Cycles (%)Charge Capacity at 500 mA g⁻¹ (Initial)
This compound 977[1][2]460[1][2]270[2]~58.7177[1]
R-LN Complex -560[1][2]~500[1][2]~89.3281 (after 200 cycles)[2]

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound from gallic acid using a rheological phase method.[1][3]

Materials:

  • Gallic acid monohydrate

  • Concentrated sulfuric acid (98%)

  • Deionized water

  • Ethanol

  • Beaker

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Buchner funnel and filter paper

  • Vacuum flask

  • Oven

Procedure:

  • Add gallic acid monohydrate to a beaker.

  • Slowly add concentrated sulfuric acid while stirring continuously. The mixture will become a viscous rheological phase.

  • Heat the mixture at a controlled temperature (as optimized in the source literature, typically requiring elevated temperatures for self-condensation) for a specified duration to allow for the self-condensation of gallic acid.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the mixture into a large volume of deionized water to precipitate the crude this compound.

  • Filter the precipitate using a Buchner funnel and wash thoroughly with deionized water until the filtrate is neutral.

  • Further purify the product by washing with ethanol.

  • Dry the purified this compound in an oven at a suitable temperature (e.g., 80°C) overnight.

Synthesis of this compound-Li/Ni (R-LN) Complex

This protocol details the synthesis of the R-LN complex via a hydrothermal method.[1][2]

Materials:

  • Synthesized this compound

  • Lithium hydroxide (LiOH)

  • Nickel(II) acetate tetrahydrate (Ni(CH₃COO)₂·4H₂O)

  • Deionized water

  • Teflon-lined stainless steel autoclave

  • Magnetic stirrer and stir bar

  • Oven

  • Centrifuge and centrifuge tubes

  • Buchner funnel and filter paper

Procedure:

  • Disperse the synthesized this compound in deionized water in a beaker with stirring.

  • Add stoichiometric amounts of lithium hydroxide and nickel(II) acetate tetrahydrate to the this compound suspension.

  • Stir the mixture at room temperature for a designated period to ensure homogeneity.

  • Transfer the mixture to a Teflon-lined stainless steel autoclave.

  • Seal the autoclave and heat it in an oven at a specific temperature for a set duration to facilitate the hydrothermal reaction.

  • After the reaction, allow the autoclave to cool down to room temperature naturally.

  • Collect the solid product by filtration or centrifugation.

  • Wash the product several times with deionized water and ethanol to remove any unreacted precursors.

  • Dry the final R-LN complex in a vacuum oven overnight.

Electrode Slurry Preparation

This protocol outlines the preparation of the electrode slurry for coating onto the current collector.

Materials:

  • Active material (Pure this compound or R-LN complex)

  • Acetylene black (conductive agent)

  • Polytetrafluoroethylene (PTFE) binder[3]

  • Suitable solvent (e.g., N-Methyl-2-pyrrolidone - NMP, if using a different binder like PVDF) or deionized water/ethanol for PTFE.

  • Mortar and pestle or planetary ball mill

  • Beaker

  • Magnetic stirrer and stir bar

Procedure:

  • In a mortar or a milling jar, thoroughly mix the active material (60 wt%), acetylene black (35 wt%), and PTFE binder (5 wt%).[3]

  • Grind the powders together for at least 30 minutes to ensure a homogeneous mixture.

  • Slowly add a few drops of a suitable solvent (e.g., ethanol or deionized water for PTFE) to the powder mixture while continuously mixing to form a viscous and uniform slurry. The consistency should be appropriate for casting.

Electrode Fabrication

This protocol describes the casting of the slurry onto a current collector to form the electrode.

Materials:

  • Electrode slurry

  • Copper foil (current collector for anode)

  • Doctor blade or a similar coating tool

  • Glass plate

  • Vacuum oven

  • Electrode punching machine

Procedure:

  • Clean the copper foil and fix it onto a glass plate.

  • Pour the prepared slurry onto one end of the copper foil.

  • Use a doctor blade to spread the slurry evenly across the foil to a desired thickness.

  • Dry the coated foil in a vacuum oven at a specified temperature (e.g., 80-120°C) for several hours to completely remove the solvent.

  • After drying, use an electrode punching machine to cut out circular electrodes of the desired diameter (e.g., 12-15 mm).

  • Measure the mass loading of the active material on each electrode. An active material loading of around 3.0 mg cm⁻² is reported as a reference.[3]

CR2032 Coin Cell Assembly

This protocol details the assembly of a CR2032-type coin cell in an argon-filled glovebox for electrochemical testing.

Materials:

  • This compound-based working electrode

  • Lithium metal foil (counter and reference electrode)

  • Celgard 2300 microporous membrane (separator)[3]

  • Electrolyte: 1 M LiPF₆ in a 1:1 (v/v) mixture of ethylene carbonate (EC) and dimethyl carbonate (DMC)[3]

  • CR2032 coin cell components (case, spacer, spring, gasket)

  • Tweezers

  • Pipette

  • Coin cell crimper

Procedure:

  • Transfer all components into an argon-filled glovebox.

  • Place the working electrode in the center of the coin cell case.

  • Add a few drops of electrolyte onto the working electrode to wet it.

  • Place the separator on top of the working electrode.

  • Add a few more drops of electrolyte onto the separator.

  • Place the lithium foil on top of the separator.

  • Place the spacer and then the spring on top of the lithium foil.

  • Carefully place the gasket and the top cap.

  • Crimp the coin cell using a coin cell crimper to ensure it is properly sealed.

Electrochemical Testing

This protocol provides a general procedure for the electrochemical evaluation of the assembled coin cells.

Equipment:

  • Battery test system (e.g., Land CT2001A)[3]

  • Electrochemical workstation for Electrochemical Impedance Spectroscopy (EIS) (e.g., CHI660E)[3]

Procedure:

  • Galvanostatic Charge/Discharge Cycling:

    • Let the assembled cells rest for a few hours to ensure proper wetting of the electrode by the electrolyte.

    • Perform galvanostatic (constant current) charge/discharge tests within a voltage window of 0.01 V to 3.0 V.[3]

    • Cycle the cells at a specific current density (e.g., 100 mA g⁻¹) for a set number of cycles to evaluate the cycling stability and specific capacity.[3]

  • Rate Capability Test:

    • Cycle the cells at various current densities (e.g., 100, 200, 500 mA g⁻¹) to assess the rate performance.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Perform EIS measurements over a specific frequency range (e.g., 0.01 Hz to 10⁵ Hz) with a small voltage amplitude (e.g., 5 mV) to investigate the charge transfer resistance and ion diffusion kinetics.[3]

Visualizations

experimental_workflow cluster_synthesis Material Synthesis cluster_electrode Electrode Preparation cluster_cell Cell Assembly & Testing gallic_acid Gallic Acid This compound This compound Synthesis (Rheological Phase) gallic_acid->this compound sulfuric_acid H₂SO₄ sulfuric_acid->this compound rln R-LN Complex Synthesis (Hydrothermal) This compound->rln active_material Active Material (this compound or R-LN) This compound->active_material li_ni_salts LiOH & Ni(OAc)₂ li_ni_salts->rln rln->active_material slurry Slurry Preparation active_material->slurry additives Acetylene Black & PTFE additives->slurry coating Doctor Blade Coating slurry->coating drying Vacuum Drying & Punching coating->drying electrode This compound-based Electrode drying->electrode assembly CR2032 Coin Cell Assembly electrode->assembly li_foil Li Metal Foil li_foil->assembly separator Separator separator->assembly electrolyte Electrolyte electrolyte->assembly testing Electrochemical Testing assembly->testing

Caption: Experimental workflow for this compound-based electrode preparation and testing.

References

Application Notes and Protocols for the Analysis of Synthesized Rufigallol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed procedure for the synthesis of rufigallol and its subsequent analysis using Fourier-Transform Infrared (FTIR) and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. The protocols are intended to guide researchers in the successful preparation and characterization of this polyhydroxylated aromatic compound.

Synthesis of this compound (1,2,3,5,6,7-Hexahydroxy-9,10-anthraquinone)

This compound can be synthesized via the acid-catalyzed self-condensation of gallic acid.[1][2] A high-yield microwave-assisted method has also been reported.[3]

Materials and Reagents:

  • Gallic acid

  • Concentrated sulfuric acid (98%)

  • Acetic anhydride

  • Deionized water

  • Ethanol

Protocol for Microwave-Assisted Synthesis:

  • In a microwave-safe vessel, cautiously add 2.0 g of gallic acid to 6.0 mL of concentrated sulfuric acid.

  • Irradiate the mixture in a microwave reactor at 360 W for 90 seconds.

  • Allow the reaction mixture to cool to room temperature.

  • Carefully add the cooled mixture to 100 mL of ice-cold deionized water.

  • The crude this compound will precipitate as a solid.

  • Collect the precipitate by vacuum filtration and wash thoroughly with deionized water until the filtrate is neutral.

  • Dry the crude product in a vacuum oven.

Purification:

  • Suspend the crude, dry this compound in acetic anhydride.

  • Add a few drops of concentrated sulfuric acid as a catalyst.

  • Heat the mixture to reflux for 1-2 hours to form the hexaacetate derivative.

  • Cool the mixture and pour it into water to precipitate the this compound hexaacetate.

  • Collect the hexaacetate by filtration and recrystallize from ethanol to obtain yellow plates.

  • Deacetylation to pure this compound can be achieved by acid or base hydrolysis.

FTIR Analysis of Synthesized this compound

Objective: To identify the functional groups present in the synthesized this compound and confirm its molecular structure.

Instrumentation:

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Agate mortar and pestle

  • Hydraulic press for KBr pellet preparation

Experimental Protocol (KBr Pellet Method):

  • Sample Preparation:

    • Take approximately 1-2 mg of the finely ground, dried synthesized this compound.

    • Add 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) powder.[4]

    • Thoroughly grind the mixture in an agate mortar to ensure a homogenous sample.[5]

  • Pellet Formation:

    • Transfer the mixture to a pellet die.

    • Apply pressure using a hydraulic press (typically 8-10 tons) to form a thin, transparent pellet.[6]

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Collect a background spectrum of a pure KBr pellet to subtract from the sample spectrum.

Data Presentation:

The following table summarizes the expected characteristic FTIR absorption bands for this compound.

Wavenumber (cm⁻¹)Functional GroupVibration Mode
~3400 (broad)O-H (hydroxyl)Stretching
~1595C=O (quinone)Stretching
~1305C-O (phenol)Stretching
Aromatic RegionC=C (aromatic)Stretching
Fingerprint RegionVarious C-H, C-O, C-C bendsBending/Stretching

Note: The broadness of the O-H peak is due to hydrogen bonding.

¹H NMR Analysis of Synthesized this compound

Objective: To determine the chemical environment of the protons in the synthesized this compound molecule, confirming its structure and purity.

Instrumentation:

  • Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Experimental Protocol:

  • Sample Preparation:

    • Dissolve 5-25 mg of the synthesized this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent.[7] Given this compound's polarity and the presence of hydroxyl groups, deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable choice.[8]

    • Ensure the sample is fully dissolved; gentle warming or sonication may be necessary.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.[7]

  • Data Acquisition:

    • Place the NMR tube in the spectrometer.

    • Acquire the ¹H NMR spectrum. The instrument's lock signal will be tuned to the deuterium signal of the solvent.[9]

    • The spectrum should be referenced to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm).

Data Presentation:

The following table summarizes the expected ¹H NMR chemical shifts for this compound in a suitable deuterated solvent.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.24singlet2HAromatic C-H
~9.92singlet2H2,6-OH
~10.73singlet2H3,7-OH
~12.93singlet2H1,5-OH

Note: The chemical shifts of the hydroxyl protons can be broad and may vary with concentration and temperature.

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis gallic_acid Gallic Acid microwave Microwave Irradiation gallic_acid->microwave sulfuric_acid Conc. H₂SO₄ sulfuric_acid->microwave precipitation Precipitation in H₂O microwave->precipitation filtration Filtration & Washing precipitation->filtration crude_this compound Crude this compound filtration->crude_this compound purification Purification (Acetylation/ Recrystallization/ Deacetylation) crude_this compound->purification pure_this compound Pure this compound purification->pure_this compound ftir_analysis FTIR Analysis pure_this compound->ftir_analysis nmr_analysis ¹H NMR Analysis pure_this compound->nmr_analysis ftir_data FTIR Spectrum ftir_analysis->ftir_data nmr_data ¹H NMR Spectrum nmr_analysis->nmr_data

Caption: Workflow for the synthesis and spectroscopic analysis of this compound.

References

Application Note and Protocol: In Vitro Antimalarial Activity Assay for Rufigallol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malaria remains a significant global health challenge, primarily due to the emergence and spread of drug-resistant Plasmodium falciparum strains. This necessitates the discovery and development of novel antimalarial compounds with diverse mechanisms of action. Rufigallol (1,2,3,5,6,7-hexahydroxy-9,10-anthraquinone), a compound derived from gallic acid, has demonstrated notable in vitro activity against P. falciparum.[1] This document provides detailed protocols for assessing the in vitro antimalarial activity of this compound using standard laboratory assays. Additionally, it summarizes the available quantitative data on its efficacy and discusses its proposed mechanism of action.

Quantitative Data Summary

The following table summarizes the reported 50% inhibitory concentration (IC50) values for this compound against various strains of P. falciparum. This data is crucial for comparing its potency against parasites with different drug-resistance profiles.

Plasmodium falciparum StrainDrug Susceptibility ProfileThis compound IC50 (nM)Reference
D6Chloroquine-sensitive226[2]
W2Chloroquine-resistant, Mefloquine-resistantSimilar to D6[2]

Proposed Mechanism of Action

This compound is hypothesized to exert its antimalarial effect through a pro-oxidant mechanism.[2][3][4] It is believed to generate reactive oxygen species (ROS) within parasitized erythrocytes. This increase in oxidative stress can disrupt essential parasite processes, leading to cell death. This mechanism is further supported by the observed synergistic effects of this compound with other compounds, where it is thought to potentiate their activity through the generation of oxygen radicals.[2][4][5][6]

Rufigallol_Mechanism_of_Action Proposed Pro-oxidant Mechanism of this compound This compound This compound Parasitized_Erythrocyte Parasitized Erythrocyte This compound->Parasitized_Erythrocyte Enters ROS Reactive Oxygen Species (ROS) Generation Parasitized_Erythrocyte->ROS Oxidative_Stress Increased Oxidative Stress ROS->Oxidative_Stress Parasite_Damage Disruption of Parasite Cellular Processes Oxidative_Stress->Parasite_Damage Parasite_Death Parasite Death Parasite_Damage->Parasite_Death

Caption: Proposed pro-oxidant mechanism of this compound in Plasmodium falciparum.

Experimental Protocols

Three standard in vitro assays are detailed below to determine the antimalarial activity of this compound.

SYBR Green I-Based Fluorescence Assay

This assay measures parasite proliferation by quantifying the amount of parasite DNA. SYBR Green I is a fluorescent dye that intercalates with DNA.

Materials:

  • P. falciparum culture (synchronized to the ring stage)

  • Complete parasite culture medium (e.g., RPMI-1640 with L-glutamine, HEPES, hypoxanthine, gentamicin, and Albumax I or human serum)

  • Human erythrocytes (O+)

  • This compound stock solution (in DMSO)

  • 96-well black, clear-bottom microplates

  • Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

  • SYBR Green I nucleic acid stain (10,000x concentrate)

  • Fluorescence plate reader (excitation: 485 nm, emission: 530 nm)

Procedure:

  • Prepare serial dilutions of this compound in complete culture medium in a 96-well plate. Include drug-free wells as a negative control and wells with a known antimalarial (e.g., chloroquine) as a positive control.

  • Prepare a parasite suspension of 0.5% parasitemia and 2% hematocrit in complete culture medium.

  • Add the parasite suspension to each well of the pre-dosed plate.

  • Incubate the plates for 72 hours in a humidified, modular incubator chamber at 37°C with a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • After incubation, freeze the plates at -80°C to lyse the red blood cells.

  • Thaw the plates and add lysis buffer containing SYBR Green I (diluted 1:5,000) to each well.

  • Incubate the plates in the dark at room temperature for 1-2 hours.

  • Measure the fluorescence using a plate reader.

  • Calculate the 50% inhibitory concentration (IC50) by plotting the fluorescence intensity against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

SYBR_Green_I_Workflow SYBR Green I Assay Workflow cluster_prep Plate Preparation cluster_incubation Incubation cluster_detection Detection cluster_analysis Data Analysis Drug_Dilution Prepare this compound Serial Dilutions Add_Parasites Add Synchronized Parasite Culture Drug_Dilution->Add_Parasites Incubate Incubate for 72h Add_Parasites->Incubate Lysis Freeze-Thaw to Lyse Cells Incubate->Lysis Add_SYBR Add Lysis Buffer with SYBR Green I Lysis->Add_SYBR Read_Fluorescence Read Fluorescence (Ex: 485nm, Em: 530nm) Add_SYBR->Read_Fluorescence IC50_Calc Calculate IC50 Read_Fluorescence->IC50_Calc

Caption: Workflow for the SYBR Green I-based antimalarial assay.

Parasite Lactate Dehydrogenase (pLDH) Assay

This colorimetric assay measures the activity of parasite-specific lactate dehydrogenase, an enzyme essential for anaerobic glycolysis in Plasmodium.

Materials:

  • P. falciparum culture (asynchronous or synchronized)

  • Complete parasite culture medium

  • Human erythrocytes (O+)

  • This compound stock solution (in DMSO)

  • 96-well microplates

  • Malstat reagent (containing 3-acetylpyridine adenine dinucleotide (APAD) and lactate)

  • NBT/PES solution (Nitro blue tetrazolium/phenazine ethosulfate)

  • Microplate spectrophotometer (650 nm)

Procedure:

  • Prepare serial dilutions of this compound in complete culture medium in a 96-well plate, including appropriate controls.

  • Add a parasite suspension of 1% parasitemia and 2% hematocrit to each well.

  • Incubate the plates for 72 hours under standard culture conditions.

  • After incubation, lyse the cells by freeze-thawing the plates.

  • Add Malstat reagent to each well and incubate for 30 minutes at room temperature.

  • Add NBT/PES solution to each well and incubate in the dark for 1-2 hours.

  • Measure the absorbance at 650 nm using a microplate spectrophotometer.

  • Calculate the IC50 value by plotting the absorbance against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

pLDH_Assay_Workflow pLDH Assay Workflow cluster_prep Plate Preparation cluster_incubation Incubation cluster_detection Detection cluster_analysis Data Analysis Drug_Dilution Prepare this compound Serial Dilutions Add_Parasites Add Parasite Culture Drug_Dilution->Add_Parasites Incubate Incubate for 72h Add_Parasites->Incubate Lysis Freeze-Thaw to Lyse Cells Incubate->Lysis Add_Malstat Add Malstat Reagent Lysis->Add_Malstat Add_NBT_PES Add NBT/PES Solution Add_Malstat->Add_NBT_PES Read_Absorbance Read Absorbance (650nm) Add_NBT_PES->Read_Absorbance IC50_Calc Calculate IC50 Read_Absorbance->IC50_Calc

Caption: Workflow for the parasite lactate dehydrogenase (pLDH) assay.

Microscopy-Based Schizont Maturation Assay

This assay visually assesses the effect of the drug on the maturation of parasites from the ring stage to the schizont stage.

Materials:

  • P. falciparum culture (synchronized to the ring stage)

  • Complete parasite culture medium

  • Human erythrocytes (O+)

  • This compound stock solution (in DMSO)

  • 96-well microplates

  • Giemsa stain

  • Microscope with oil immersion objective

Procedure:

  • Prepare serial dilutions of this compound in complete culture medium in a 96-well plate, including appropriate controls.

  • Add a synchronized ring-stage parasite suspension of 0.5% parasitemia and 2% hematocrit to each well.

  • Incubate the plates for 24-48 hours, until schizonts are observed in the drug-free control wells.

  • Prepare thin blood smears from each well.

  • Stain the smears with Giemsa.

  • Examine the smears under a microscope and count the number of schizonts per 200 asexual parasites.

  • Calculate the percentage of schizont maturation inhibition relative to the drug-free control.

  • Determine the IC50 value by plotting the percentage of inhibition against the log of the drug concentration.

Schizont_Maturation_Assay_Workflow Schizont Maturation Assay Workflow cluster_prep Plate Preparation cluster_incubation Incubation cluster_microscopy Microscopy cluster_analysis Data Analysis Drug_Dilution Prepare this compound Serial Dilutions Add_Parasites Add Synchronized Ring-Stage Parasites Drug_Dilution->Add_Parasites Incubate Incubate for 24-48h Add_Parasites->Incubate Make_Smears Prepare Thin Blood Smears Incubate->Make_Smears Stain Giemsa Staining Make_Smears->Stain Count_Schizonts Count Schizonts (per 200 parasites) Stain->Count_Schizonts Calculate_Inhibition Calculate % Inhibition Count_Schizonts->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Caption: Workflow for the microscopy-based schizont maturation assay.

Conclusion

This compound demonstrates potent in vitro antimalarial activity against both drug-sensitive and drug-resistant strains of P. falciparum. The protocols described herein provide robust and reproducible methods for evaluating its efficacy. The proposed pro-oxidant mechanism of action suggests a potential for this compound to circumvent existing drug resistance mechanisms, making it a promising candidate for further investigation in antimalarial drug discovery programs.

References

Application Notes and Protocols: Formulation of Rufigallol-Metal Organic Frameworks for Improved Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them promising candidates for various applications, including drug delivery. Rufigallol, a polyphenol, is an attractive organic linker for the synthesis of MOFs due to its multiple coordination sites, which can enhance the stability of the resulting framework. This document provides detailed application notes and protocols for the formulation of this compound-based Metal-Organic Frameworks (this compound-MOFs) with a focus on strategies to improve their stability for applications in drug development.

The stability of MOFs is a critical factor for their practical use, especially in biological environments where they are exposed to water and varying pH conditions.[1] Strategies to enhance MOF stability include the use of high-valency metal ions, functionalization of the organic linker with hydrophobic groups, and post-synthetic modifications.[2][3] This document will outline protocols for the synthesis of stable this compound-MOFs and their subsequent characterization.

Data Presentation

The following tables summarize illustrative quantitative data on the stability of this compound-MOFs synthesized with different metal ions and post-synthetic modifications. This data is representative of typical results and should be used as a reference for expected performance.

Table 1: Thermal Stability of this compound-MOFs

This compound-MOF VariantMetal IonDecomposition Temperature (°C)
This compound-ZrZr⁴⁺450
This compound-FeFe³⁺400
This compound-CuCu²⁺320
This compound-ZnZn²⁺300

Table 2: Chemical Stability of this compound-MOFs in Aqueous Media

This compound-MOF VariantModificationpH Range of Stability% Crystallinity Retained after 24h in PBS (pH 7.4)
This compound-ZrNone2 - 1095
This compound-ZrPolymer Coating2 - 1198
This compound-FeNone3 - 988
This compound-FeHydrophobic Functionalization3 - 1092

Experimental Protocols

Protocol 1: Solvothermal Synthesis of this compound-Zr MOF

This protocol describes the synthesis of a highly stable this compound-MOF using Zirconium(IV) chloride as the metal source.

Materials:

  • This compound (1,2,3,5,6,7-hexahydroxyanthraquinone)

  • Zirconium(IV) chloride (ZrCl₄)

  • N,N-Dimethylformamide (DMF)

  • Acetic Acid (glacial)

  • Ethanol

  • Deionized water

Procedure:

  • In a 100 mL Teflon-lined autoclave, dissolve 1.0 mmol of this compound in 40 mL of DMF.

  • In a separate beaker, dissolve 1.0 mmol of ZrCl₄ in 20 mL of DMF.

  • Slowly add the ZrCl₄ solution to the this compound solution while stirring.

  • Add 1.5 mL of glacial acetic acid to the mixture. Acetic acid acts as a modulator to control the crystal growth and improve the quality of the MOF.

  • Seal the autoclave and heat it in an oven at 120°C for 24 hours.

  • After cooling to room temperature, collect the precipitate by centrifugation (10,000 rpm, 15 minutes).

  • Wash the product three times with fresh DMF to remove unreacted precursors.

  • Wash the product three times with ethanol to exchange the DMF.

  • Dry the final product under vacuum at 150°C for 12 hours to activate the MOF by removing the solvent molecules from the pores.

Protocol 2: Post-Synthetic Modification with a Hydrophobic Polymer Coating

This protocol details a method to enhance the stability of a pre-synthesized this compound-MOF by applying a thin, protective polymer layer.

Materials:

  • Activated this compound-Zr MOF (from Protocol 1)

  • Poly(methyl methacrylate) (PMMA)

  • Dichloromethane (DCM)

  • Hexane

Procedure:

  • Disperse 100 mg of activated this compound-Zr MOF in 20 mL of DCM.

  • In a separate flask, dissolve 50 mg of PMMA in 10 mL of DCM.

  • Slowly add the PMMA solution to the MOF suspension while stirring.

  • Continue stirring the mixture at room temperature for 4 hours to allow for the polymer to coat the MOF particles.

  • Collect the polymer-coated MOF by centrifugation (10,000 rpm, 15 minutes).

  • Wash the product three times with DCM to remove excess polymer.

  • Wash the product once with hexane.

  • Dry the final product under vacuum at 80°C for 12 hours.

Mandatory Visualizations

Synthesis_Workflow cluster_synthesis Solvothermal Synthesis cluster_purification Purification & Activation start Dissolve this compound in DMF mix Mix Solutions & Add Modulator start->mix metal Dissolve Metal Salt (e.g., ZrCl4) in DMF metal->mix react Autoclave Reaction (120°C, 24h) mix->react centrifuge Centrifugation react->centrifuge wash_dmf Wash with DMF centrifuge->wash_dmf wash_etoh Wash with Ethanol wash_dmf->wash_etoh activate Vacuum Drying (150°C, 12h) wash_etoh->activate end Final Product activate->end Activated This compound-MOF Stability_Enhancement_Pathway cluster_strategies Stability Enhancement Strategies start Pristine This compound-MOF metal_selection High-Valency Metal Ions (e.g., Zr4+, Fe3+) start->metal_selection Synthesis hydrophobic Hydrophobic Functionalization of this compound start->hydrophobic Synthesis coating Post-Synthetic Polymer Coating start->coating Post-Synthesis end_node Improved Stability This compound-MOF metal_selection->end_node hydrophobic->end_node coating->end_node Characterization_Workflow cluster_characterization Characterization Techniques start Synthesized This compound-MOF pxrd Powder X-ray Diffraction (PXRD) (Crystallinity & Phase Purity) start->pxrd tga Thermogravimetric Analysis (TGA) (Thermal Stability) start->tga ftir Fourier-Transform Infrared Spectroscopy (FTIR) (Functional Groups) start->ftir bet Brunauer-Emmett-Teller (BET) Analysis (Surface Area & Porosity) start->bet stability_assessment Stability Assessment pxrd->stability_assessment Structural Integrity tga->stability_assessment Thermal Decomposition bet->stability_assessment Porosity Retention

References

Troubleshooting & Optimization

how to improve the yield of rufigallol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for rufigallol synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their this compound synthesis experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for this compound synthesis?

The primary and most common starting material for the synthesis of this compound is gallic acid.[1] The synthesis involves the self-condensation of two gallic acid molecules.[1]

Q2: What are the established methods for synthesizing this compound?

There are several established methods for synthesizing this compound:

  • Classical Method: This involves treating gallic acid with concentrated sulfuric acid, followed by a neutralization step, often with sodium hydroxide.[1]

  • Microwave-Assisted Synthesis: A more modern approach where the self-condensation of gallic acid is carried out in the presence of sulfuric acid under microwave irradiation. This method has been reported to produce high yields.[2][3][4]

  • Rheological Phase Method: This is described as a simple, economical, and effective method for achieving high yields of this compound, although detailed public protocols are less common.[2][4][5]

Q3: What is the expected yield for this compound synthesis?

The yield of this compound is highly dependent on the synthetic method employed. The microwave-assisted synthesis of this compound from gallic acid and sulfuric acid has been reported to achieve yields as high as 86%.[2][3][4] Yields for the classical method can be more variable and may require more optimization.

Q4: How can I purify the synthesized this compound?

A common method for purifying this compound is through recrystallization. The compound is soluble in dioxane and crystallizes as red needles upon cooling.[1]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Yield Incomplete reaction.- Classical Method: Ensure the concentration of sulfuric acid is sufficient and the reaction is allowed to proceed for an adequate amount of time. Consider gentle heating to drive the reaction to completion. - Microwave Method: Optimize the microwave power and reaction time. Ensure a homogenous mixture of reactants before irradiation.
Degradation of starting material or product.- Avoid excessively high temperatures or prolonged reaction times, which can lead to charring and decomposition. - Ensure the quality of the starting gallic acid is high.
Inefficient work-up and isolation.- After quenching the reaction with water, ensure the pH is adjusted correctly to precipitate the this compound. - Use an appropriate solvent for extraction and recrystallization, such as dioxane.[1]
Product is a Dark, Intractable Tar Polymerization or side reactions.- Control the reaction temperature carefully. Overheating is a common cause of tar formation. - Use a slightly lower concentration of sulfuric acid or a milder condensing agent.
Impure starting materials.- Use purified gallic acid. Impurities can act as catalysts for unwanted side reactions.
Difficulty in Purification Presence of soluble impurities.- Perform multiple recrystallizations to improve purity. - Consider using a different solvent system for recrystallization.
Co-precipitation of byproducts.- If byproducts are structurally similar, consider column chromatography for separation, although this may be challenging given the polarity of this compound.

Data Presentation

Comparison of this compound Synthesis Methods
Method Starting Material Reagents/Conditions Reported Yield Notes
Classical Synthesis Gallic AcidConcentrated Sulfuric Acid, Sodium HydroxideVariableA traditional method that may require significant optimization.[1]
Microwave-Assisted Synthesis Gallic AcidSulfuric Acid, Microwave IrradiationUp to 86%Offers rapid reaction times and high yields.[2][3][4]
Rheological Phase Method Gallic AcidNot specifiedHigh YieldDescribed as simple and economical.[2][4]

Experimental Protocols

Microwave-Assisted Synthesis of this compound

This protocol is based on literature reports of high-yield synthesis.[2][3][4]

Materials:

  • Gallic acid

  • Concentrated sulfuric acid

  • Microwave synthesizer

  • Reaction vessel suitable for microwave chemistry

  • Dioxane (for purification)

Procedure:

  • In a microwave-safe reaction vessel, combine gallic acid and a catalytic amount of concentrated sulfuric acid.

  • Ensure the mixture is homogenous.

  • Place the vessel in the microwave synthesizer.

  • Irradiate the mixture at a predetermined power and for a set time. These parameters may need to be optimized for your specific instrument.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully quench the reaction by adding the mixture to ice-cold water.

  • The crude this compound will precipitate. Collect the solid by filtration.

  • Wash the solid with deionized water to remove any remaining acid.

  • Purify the crude product by recrystallization from dioxane.

Visualizations

Experimental Workflow for this compound Synthesis

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification start Gallic Acid react Self-condensation in Concentrated H₂SO₄ start->react Add quench Quench with Ice Water react->quench Cool and Add filter Filter to Collect Crude Product quench->filter recrystallize Recrystallize from Dioxane filter->recrystallize Crude Product final_product Pure this compound recrystallize->final_product Purified Product

Caption: A generalized workflow for the synthesis and purification of this compound.

Troubleshooting Logic for Low this compound Yield

G start Low or No Yield check_reaction Check Reaction Completion (e.g., TLC) start->check_reaction check_temp Review Reaction Temperature start->check_temp check_reagents Verify Reagent Quality (Gallic Acid, H₂SO₄) start->check_reagents check_workup Examine Work-up Procedure start->check_workup incomplete Incomplete Reaction check_reaction->incomplete Not Complete degradation Product/Reagent Degradation check_temp->degradation Too High impure_reagents Impure Reagents check_reagents->impure_reagents Low Purity loss_during_workup Loss During Work-up/Isolation check_workup->loss_during_workup Inefficient solution_time Increase Reaction Time or Optimize Microwave Parameters incomplete->solution_time solution_temp Lower Reaction Temperature degradation->solution_temp solution_reagents Use Purified Reagents impure_reagents->solution_reagents solution_workup Optimize pH and Recrystallization Solvent loss_during_workup->solution_workup

Caption: A decision tree for troubleshooting low yield in this compound synthesis.

References

optimizing current density for rufigallol anode in batteries

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working on optimizing the current density and overall performance of Rufigallol-based anodes in batteries.

Frequently Asked Questions (FAQs)

Q1: What are the expected electrochemical performance metrics for a this compound anode?

Pure this compound, when used as an anode material in lithium-ion batteries, has demonstrated high initial capacities but suffers from poor cycling stability.[1][2][3][4] A metal-organic complex of this compound with Lithium and Nickel (R-LN) has shown significantly improved cycling stability while maintaining a high initial capacity.[1][2][3]

Q2: What is a common cause for the rapid capacity fade observed with pure this compound anodes?

The rapid capacity fade in pure this compound anodes is primarily attributed to its poor cycling stability.[1][2][3] While not explicitly detailed for this compound in the provided research, common issues with organic anode materials that contribute to poor cycling stability include dissolution of the active material into the electrolyte and low intrinsic electronic conductivity.[5][6][7]

Q3: How can the cycling stability of this compound-based anodes be improved?

A key strategy to enhance cycling stability is the formation of a metal-organic complex. For instance, the synthesis of a this compound-Li/Ni (R-LN) complex has been shown to result in excellent cycling stability, retaining a high capacity after 100 cycles.[1][3] This approach helps to create a more stable structure, mitigating the issues that lead to capacity degradation.

Q4: What is the typical current density used for testing this compound anodes?

In published research, this compound and its metal-organic complex have been tested at a constant current density of 100 mA g⁻¹.[1] To optimize performance, it is recommended to characterize the anode at various current densities to understand its rate capability.

Troubleshooting Guide

Problem 1: Low Initial Charge/Discharge Capacity

  • Possible Cause: Incomplete synthesis of this compound or the R-LN complex.

    • Troubleshooting Tip: Verify the synthesis method. This compound can be synthesized from gallic acid and sulfuric acid via a rheological phase method.[1] Ensure the reaction conditions, such as temperature and time, are accurately controlled. Characterize the synthesized material using techniques like XRD to confirm its structure.[3]

  • Possible Cause: Improper electrode preparation.

    • Troubleshooting Tip: Ensure a homogenous mixture of the active material, conductive agent (e.g., acetylene black), and binder (e.g., PVDF) in the correct ratio (e.g., 8:1:1 by weight).[1] The slurry should be uniformly coated on the current collector (e.g., copper foil) and thoroughly dried under vacuum to remove any residual solvent.

  • Possible Cause: Issues with the electrolyte or cell assembly.

    • Troubleshooting Tip: Use a standard electrolyte solution, such as 1 M LiPF6 in a mixture of ethylene carbonate (EC) and dimethylcarbonate (DMC) (1:1 v/v).[1] Assemble the cells in an argon-filled glove box to prevent contamination from moisture and air.[1]

Problem 2: Rapid Capacity Fading During Cycling

  • Possible Cause: Using pure this compound as the anode material.

    • Troubleshooting Tip: As documented, pure this compound exhibits poor cycling stability.[1][2][3] Consider synthesizing the this compound-Li/Ni (R-LN) metal-organic complex, which has demonstrated significantly improved cycling performance.[1][3]

  • Possible Cause: Dissolution of the active material in the electrolyte.

    • Troubleshooting Tip: While not specifically tested for this compound, this is a common issue for organic anodes.[5][6] The formation of the R-LN complex likely reduces solubility.[1] Experimenting with different electrolyte additives or solvent compositions could also help in forming a more stable solid electrolyte interphase (SEI).

  • Possible Cause: Poor electronic conductivity of the electrode.

    • Troubleshooting Tip: Optimize the ratio of the conductive agent (e.g., acetylene black) in the electrode slurry. Ensure good particle-to-particle contact within the electrode. The use of a metal-organic framework can also improve conductivity.

Quantitative Data Summary

The following table summarizes the key electrochemical performance data for pure this compound and its R-LN complex as reported in the literature.

MaterialInitial Discharge Capacity (mAh g⁻¹)Initial Charge Capacity (mAh g⁻¹)Capacity after 100 Cycles (mAh g⁻¹)Current Density (mA g⁻¹)
This compound 977[1][3]460[1][3]Poor cycling stability reported[1][2][3]100[1]
R-LN Complex -560[1][3]~500[1][3]100[1]

Experimental Protocols

1. Synthesis of this compound

This compound can be synthesized via a rheological phase method using gallic acid and sulfuric acid as precursors.[1] A previously reported method involves the self-condensation of gallic acid in the presence of sulfuric acid under microwave-assisted conditions, achieving a high yield.[1]

2. Synthesis of this compound-Li/Ni (R-LN) Complex

The R-LN metal-organic complex is synthesized via a hydrothermal method.[1]

3. Electrode Preparation and Cell Assembly

  • Prepare a slurry by mixing the active material (this compound or R-LN), acetylene black, and polyvinylidene fluoride (PVDF) binder in a weight ratio of 8:1:1 in N-methyl-2-pyrrolidone (NMP) as the solvent.

  • Coat the resulting slurry onto a copper foil current collector.

  • Dry the electrode at 80°C for 12 hours in a vacuum oven.

  • Assemble CR2032 coin cells in an argon-filled glove box.

  • Use a lithium foil as the counter and reference electrode, and a polypropylene film as the separator.

  • The electrolyte consists of 1 M LiPF6 dissolved in a 1:1 (v/v) mixture of ethylene carbonate (EC) and dimethylcarbonate (DMC).[1]

4. Electrochemical Measurements

  • Conduct galvanostatic discharge/charge tests using a battery test system within a voltage window of 0.01–3.0 V at a constant current density of 100 mA g⁻¹.[1]

  • Perform electrochemical impedance spectroscopy (EIS) over a frequency range of 0.01–10⁵ Hz with a voltage amplitude of 5 mV.[1]

Visualizations

experimental_workflow cluster_synthesis Material Synthesis cluster_electrode Electrode Preparation cluster_cell Cell Assembly cluster_testing Electrochemical Testing synthesis_rufi Synthesis of This compound slurry Slurry Preparation (Active Material, Carbon, Binder) synthesis_rufi->slurry synthesis_rln Synthesis of R-LN Complex synthesis_rln->slurry coating Coating on Cu Foil slurry->coating drying Drying in Vacuum Oven coating->drying assembly Coin Cell Assembly (Ar-filled Glovebox) drying->assembly galvanostatic Galvanostatic Cycling assembly->galvanostatic eis EIS Analysis assembly->eis

Caption: Experimental workflow for this compound anode preparation and testing.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Problem: Low Current Density Performance cause1 Poor Cycling Stability start->cause1 cause2 Low Initial Capacity start->cause2 cause3 High Internal Resistance start->cause3 sol1a Synthesize R-LN Metal-Organic Complex cause1->sol1a sol1b Optimize Electrolyte cause1->sol1b sol2a Verify Material Synthesis & Purity cause2->sol2a sol2b Optimize Electrode Composition & Preparation cause2->sol2b sol3a Check Cell Assembly cause3->sol3a sol3b Increase Conductive Agent Content cause3->sol3b

Caption: Troubleshooting logic for low current density performance in this compound anodes.

References

Technical Support Center: Overcoming Poor Cycling Stability of Rufigallol-Based Anodes

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with rufigallol-based anodes. This resource provides troubleshooting guidance and answers to frequently asked questions to address the primary challenge of poor cycling stability in these promising organic electrode materials.

FAQs and Troubleshooting Guides

This section is designed to provide direct answers to common issues encountered during the experimental process.

Issue 1: Rapid Capacity Fading in Early Cycles

  • Question: My this compound anode shows a high initial capacity, but it fades significantly within the first 50-100 cycles. What is the likely cause and how can I address it?

  • Answer: The most common reason for this rapid capacity decay is the dissolution of the this compound active material into the organic electrolyte.[1][2] Pure this compound, being a small organic molecule, has some solubility in common carbonate-based electrolytes, leading to a continuous loss of active material from the electrode.

    Troubleshooting Steps:

    • Material Modification: The most effective strategy is to reduce the solubility of this compound. This can be achieved by forming a metal-organic complex. A well-documented approach is the synthesis of a this compound-Li/Ni (R-LN) complex, which creates a more stable framework that is less prone to dissolution.[1][2][3]

    • Binder Selection: While conventional binders like Polyvinylidene fluoride (PVDF) are widely used, they may not be optimal for preventing the dissolution of organic anodes. Consider experimenting with binders that have stronger adhesion and can better encapsulate the active material. For some metal oxide anodes with dissolution issues, water-based binders like a mixture of styrene-butadiene rubber and sodium carboxymethyl cellulose (SBR+CMC) have shown improved performance in mitigating active material loss.

    • Electrolyte Additives: The use of electrolyte additives can help in the formation of a more stable solid electrolyte interphase (SEI) on the surface of the anode. A robust SEI layer can act as a physical barrier, slowing down the dissolution of this compound. While specific additives for this compound are not extensively documented, additives known to improve SEI stability on other organic anodes could be a starting point for investigation.

Issue 2: Low Coulombic Efficiency, Especially in the Initial Cycles

  • Question: I am observing a low initial coulombic efficiency (ICE) in my this compound-based half-cells. What does this indicate and how can it be improved?

  • Answer: A low ICE is primarily attributed to the irreversible capacity loss due to the formation of the solid electrolyte interphase (SEI) layer on the anode surface during the first discharge. For this compound anodes, this can be exacerbated by the initial dissolution of the active material. The formation of the R-LN complex has been shown to improve the initial coulombic efficiency.

Issue 3: Poor Rate Capability

  • Question: My this compound anode performs poorly at higher current densities. How can I improve its rate capability?

  • Answer: Poor rate capability can be due to several factors, including slow reaction kinetics, high charge transfer resistance, and poor ionic/electronic conductivity within the electrode.

    Troubleshooting Steps:

    • Enhance Conductivity: Ensure a homogenous distribution of a suitable conductive additive, such as acetylene black or carbon nanotubes, within the electrode slurry. The standard formulation often uses a 60:35:5 weight ratio of active material to acetylene black to binder.

    • Optimize Electrode Structure: The nano-porous structure of the this compound-Li/Ni (R-LN) complex can provide more channels for Li-ion transport, thereby improving rate performance compared to pure this compound.

    • Electrochemical Impedance Spectroscopy (EIS) Analysis: Perform EIS to diagnose the source of the high impedance. A large semicircle in the Nyquist plot typically corresponds to a high charge transfer resistance, while a long, sloped line at low frequencies can indicate diffusion limitations.

Data Presentation

The following tables summarize the quantitative data on the performance of pure this compound anodes versus the stabilized this compound-Li/Ni (R-LN) complex.

Table 1: Cycling Performance Comparison

Electrode MaterialCurrent Density (mA g⁻¹)Initial Charge Capacity (mAh g⁻¹)Charge Capacity after 100 Cycles (mAh g⁻¹)Capacity Retention (%)
Pure this compound100460270~59%
R-LN Complex100560~500~89%

Table 2: Rate Capability Comparison

Electrode MaterialCurrent Density (mA g⁻¹)Charge Capacity (mAh g⁻¹)
Pure this compound500177 (initial)
R-LN Complex100~500 (after 20 cycles)
R-LN Complex200~404 (after 20 cycles)
R-LN Complex500~288 (after 20 cycles)

Experimental Protocols

1. Synthesis of this compound

  • Method: Rheological Phase Method

  • Precursors: Gallic acid monohydrate and sulfuric acid.

  • Procedure:

    • Mix gallic acid monohydrate and concentrated sulfuric acid.

    • Heat the mixture to induce self-condensation. The rheological phase reaction will result in the formation of this compound.

    • Purify the product to obtain 1,2,3,5,6,7-hexahydroxy-anthraquinone (this compound).

2. Synthesis of this compound-Li/Ni (R-LN) Complex

  • Method: Hydrothermal Method

  • Precursors: Synthesized this compound, lithium source, and nickel source.

  • Procedure:

    • Disperse the synthesized this compound in a suitable solvent.

    • Add stoichiometric amounts of lithium and nickel salts.

    • Transfer the mixture to a hydrothermal reactor and heat.

    • After the reaction, cool, filter, and dry the resulting R-LN complex.

3. Electrode Preparation and Cell Assembly

  • Slurry Composition: A weight ratio of 60:35:5 of active material (this compound or R-LN), acetylene black (conductive additive), and polytetrafluoroethylene (PTFE) (binder).

  • Procedure:

    • Mix the components to form a homogenous slurry.

    • Coat the slurry onto a stainless-steel mesh current collector.

    • Dry the electrode to remove the solvent.

    • Assemble a CR2016 coin cell in an argon-filled glove box.

    • Use a lithium foil as the counter electrode and a microporous membrane as the separator.

    • The electrolyte is 1 M LiPF6 solution in a 1:1 (v/v) mixture of ethylene carbonate (EC) and dimethyl carbonate (DMC).

4. Electrochemical Characterization

  • Galvanostatic Cycling:

    • System: Battery test system (e.g., Land CT2001A).

    • Voltage Window: 0.01–3.0 V.

    • Current Density: Typically 100 mA g⁻¹.

  • Electrochemical Impedance Spectroscopy (EIS):

    • System: Electrochemical working station (e.g., CHI660E).

    • Frequency Range: 0.01–10⁵ Hz.

    • Voltage Amplitude: 5 mV.

  • Differential Capacity (dQ/dV) Analysis:

    • This analysis is performed on the galvanostatic cycling data to identify the electrochemical processes occurring at different voltage plateaus. Degradation mechanisms can often be inferred from changes in the dQ/dV peaks over cycling.

Visualizations

G cluster_problem Problem: Poor Cycling Stability cluster_solution Solution: Material Stabilization This compound Pure this compound Anode Dissolution Dissolution of Active Material This compound->Dissolution Solubility in Electrolyte Organic Electrolyte Electrolyte->Dissolution CapacityFade Rapid Capacity Fade Dissolution->CapacityFade Leads to RLN_Complex This compound-Li/Ni (R-LN) Metal-Organic Complex StableFramework Stable Framework RLN_Complex->StableFramework Forms a ImprovedStability Improved Cycling Stability StableFramework->ImprovedStability Prevents Dissolution, Leading to

Caption: Logical relationship of the problem and solution for this compound anodes.

G cluster_synthesis Synthesis Workflow cluster_fabrication Electrode and Cell Fabrication GallicAcid Gallic Acid + Sulfuric Acid RheologicalPhase Rheological Phase Reaction GallicAcid->RheologicalPhase This compound Pure this compound RheologicalPhase->this compound Hydrothermal Hydrothermal Method This compound->Hydrothermal LiNiSalts Li and Ni Salts LiNiSalts->Hydrothermal RLN_Complex R-LN Complex Hydrothermal->RLN_Complex ActiveMaterial Active Material (this compound or R-LN) Slurry Homogenous Slurry ActiveMaterial->Slurry Additives Acetylene Black + PTFE Binder Additives->Slurry Coating Coating on Current Collector Slurry->Coating Electrode Working Electrode Coating->Electrode Assembly Coin Cell Assembly (with Li foil, separator, electrolyte) Electrode->Assembly FinalCell Test Cell Assembly->FinalCell

Caption: Experimental workflow for this compound-based anode preparation.

References

minimizing interference in spectrophotometric analysis with rufigallol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing rufigallol in the spectrophotometric analysis of metal ions. Given the limited availability of recent, detailed publications on this compound-based methods, this guide combines established spectrophotometric principles with the known chemical properties of this compound to address potential user challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in spectrophotometric analysis?

This compound (1,2,3,5,6,7-hexahydroxyanthraquinone) is an organic compound that can act as a chromogenic reagent. It forms colored complexes with certain metal ions, and the intensity of the color is proportional to the concentration of the metal ion in the solution. This property allows for the quantitative determination of these metals using spectrophotometry. This compound has been noted for its reaction with beryllium, aluminum, thorium, zirconium, and hafnium, forming crimson-colored complexes.[1]

Q2: What are the primary interfering ions in this compound-based assays?

While specific quantitative data on interferences for this compound is scarce in recent literature, based on the chemistry of similar polyhydroxyanthraquinone reagents and the target analytes, common interfering ions are likely to include:

  • Iron (Fe³⁺): Iron is a common interference in many spectrophotometric methods and is known to form colored complexes with phenolic compounds.

  • Aluminum (Al³⁺): If not the analyte of interest, aluminum can interfere with the determination of other metals like beryllium and zirconium.

  • Titanium (Ti⁴⁺): Titanium can form colored complexes with reagents similar to this compound.

  • Other polyvalent cations: Depending on the specific analytical conditions (e.g., pH), other metal ions present in the sample matrix could potentially form complexes with this compound.

Q3: How can I minimize interference from other metal ions?

Minimizing interference is crucial for accurate results. The primary strategies include:

  • pH Control: The formation of metal-rufigallol complexes is highly dependent on the pH of the solution. By carefully controlling the pH, it may be possible to selectively form the complex with the metal of interest while preventing the formation of interfering complexes.

  • Use of Masking Agents: Masking agents are chemicals that form stable, colorless complexes with interfering ions, preventing them from reacting with this compound. Common masking agents for interfering ions like Fe³⁺ and Al³⁺ include:

    • EDTA (Ethylenediaminetetraacetic acid): A strong chelating agent that can mask a wide range of metal ions.

    • Ascorbic acid: Often used to reduce Fe³⁺ to Fe²⁺, which may have less interference, and can also form complexes with other ions.

    • Cyanide: Can be used to mask iron, though it must be handled with extreme care due to its toxicity.

The choice of masking agent and its concentration must be optimized for the specific sample matrix and analyte.

Q4: What is the optimal wavelength for measuring the absorbance of this compound-metal complexes?

The optimal wavelength (λmax) is the wavelength at which the colored complex shows maximum absorbance. This should be determined experimentally by scanning the UV-Vis spectrum of the metal-rufigallol complex against a reagent blank. For similar chromogenic reagents, these wavelengths are typically in the visible range (400-700 nm).

Troubleshooting Guides

Below are common problems encountered during spectrophotometric analysis with this compound, along with their potential causes and solutions.

Problem Potential Cause(s) Troubleshooting Steps
No or low color development 1. Incorrect pH of the solution. 2. This compound solution has degraded. 3. Insufficient concentration of this compound. 4. Analyte concentration is below the detection limit. 5. Presence of a strong masking agent that is also complexing the target analyte.1. Verify and adjust the pH of the sample solution to the optimal range for complex formation. 2. Prepare a fresh solution of this compound. 3. Increase the concentration of the this compound solution. 4. Concentrate the sample or use a more sensitive analytical method. 5. Re-evaluate the choice and concentration of the masking agent.
Inconsistent or drifting absorbance readings 1. The spectrophotometer is not properly warmed up. 2. The this compound-metal complex is unstable and degrading over time. 3. Temperature fluctuations in the laboratory. 4. Cuvettes are dirty, scratched, or not consistently oriented in the sample holder.1. Allow the spectrophotometer to warm up for the manufacturer-recommended time (typically 15-30 minutes). 2. Measure the absorbance at a consistent time after reagent addition. Investigate the stability of the complex over time to determine the optimal measurement window. 3. Ensure the spectrophotometer is in a temperature-controlled environment. 4. Clean cuvettes thoroughly. Use matched cuvettes for the blank and samples, and always place them in the same orientation.
High background absorbance in the blank 1. The this compound solution is too concentrated or has degraded, causing it to absorb at the analytical wavelength. 2. Contaminated reagents or glassware.1. Prepare a more dilute this compound solution or a fresh solution. 2. Use high-purity reagents and thoroughly clean all glassware.
Non-linear calibration curve 1. The concentrations of the standards are outside the linear range of the assay (Beer's Law deviation). 2. Interference effects that are not proportional to the analyte concentration. 3. Incorrect preparation of standard solutions.1. Prepare a new set of standards within a narrower concentration range. 2. Re-evaluate the sample matrix for interferences and consider additional sample preparation steps (e.g., extraction, use of masking agents). 3. Carefully prepare new standard solutions and ensure accurate dilutions.
Precipitate formation in the cuvette 1. The this compound-metal complex has low solubility in the chosen solvent. 2. The pH is not optimal, leading to the precipitation of metal hydroxides or the reagent itself.1. Consider adding a co-solvent (e.g., ethanol, dioxane) to improve solubility. 2. Carefully control the pH and ensure it is within the optimal range for the assay.

Experimental Protocols (Generalized)

Note: The following are generalized protocols based on standard spectrophotometric procedures. These must be optimized for your specific application and instrumentation.

Generalized Protocol for Metal Ion Determination with this compound
  • Preparation of Standard Solutions:

    • Prepare a stock solution (e.g., 1000 ppm) of the metal ion of interest using a high-purity salt.

    • Prepare a series of working standards by serial dilution of the stock solution to cover the expected concentration range of the samples.

  • Preparation of this compound Reagent:

    • Prepare a solution of this compound (e.g., 0.1% w/v) in a suitable solvent such as dioxane or ethanol. This solution may need to be prepared fresh daily.

  • Sample Preparation:

    • Accurately weigh or pipette the sample into a volumetric flask.

    • If necessary, perform a digestion procedure (e.g., with acid) to bring the metal ion into solution.

    • Neutralize the solution if necessary and dilute to a known volume.

  • Color Development and Measurement:

    • Pipette an aliquot of the standard or sample solution into a volumetric flask.

    • Add any necessary masking agents and swirl to mix.

    • Add a buffer solution to adjust the pH to the optimal range.

    • Add the this compound reagent solution and dilute to the final volume with deionized water.

    • Allow the color to develop for a specified, consistent amount of time.

    • Measure the absorbance at the predetermined λmax against a reagent blank (prepared in the same way but without the metal ion).

  • Calibration and Calculation:

    • Construct a calibration curve by plotting the absorbance of the standards versus their concentrations.

    • Determine the concentration of the metal ion in the sample from the calibration curve.

Visualizations

Below are diagrams illustrating key workflows and relationships in spectrophotometric analysis with this compound.

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Prep Sample Preparation (Digestion, Dilution) Color_Dev Color Development (Mixing of Sample/Standard with Reagents) Sample_Prep->Color_Dev Standard_Prep Standard Preparation Standard_Prep->Color_Dev Reagent_Prep Reagent Preparation (this compound, Buffer, Masking Agents) Reagent_Prep->Color_Dev Measurement Spectrophotometric Measurement (at λmax) Color_Dev->Measurement Calibration Calibration Curve Construction Measurement->Calibration Calculation Concentration Calculation Calibration->Calculation

Caption: A generalized workflow for spectrophotometric analysis using this compound.

Troubleshooting_Logic Start Inaccurate or Unexpected Results Check_Instrument Check Instrument Performance (Warm-up, Blank, Calibration) Start->Check_Instrument Check_Reagents Verify Reagent Quality (Freshness, Purity) Start->Check_Reagents Check_Procedure Review Experimental Protocol (pH, Temp, Timing) Start->Check_Procedure Resolved Problem Resolved Check_Instrument->Resolved Check_Reagents->Resolved Interference Suspect Interference? Check_Procedure->Interference Optimize_Masking Optimize Masking Agent and Concentration Interference->Optimize_Masking Yes Sample_Cleanup Implement Sample Cleanup (e.g., Extraction) Interference->Sample_Cleanup Yes Interference->Resolved No Optimize_Masking->Resolved Sample_Cleanup->Resolved

References

Technical Support Center: Optimizing Rufigallol in Lithium-Ion Batteries

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists working to improve the rate performance of rufigallol-based electrodes in lithium-ion batteries.

Troubleshooting Guide

This guide addresses common issues encountered during the experimental process.

Question: My pure this compound electrode shows high initial capacity, but it fades rapidly after only a few cycles. What is the likely cause and how can I fix it?

Answer:

This is a well-documented issue with pure this compound electrodes. The rapid capacity fade is primarily attributed to two factors:

  • Dissolution of this compound: Small organic molecules like this compound have a tendency to dissolve in common organic electrolytes used in lithium-ion batteries. This loss of active material from the electrode leads to a continuous drop in capacity with each cycle.

  • Particle Aggregation: During charge/discharge cycles, the this compound particles on the electrode can aggregate, leading to a loss of active surface area and poor electronic contact.

Recommended Solution:

The most effective strategy to mitigate this issue is to improve the structural stability of the this compound on the electrode.[1][2][3] A proven method is the formation of a metal-organic complex. Synthesizing a this compound-Li/Ni (R-LN) complex has been shown to significantly enhance cycling stability by creating a more stable framework that is less prone to dissolution and volume changes.[3] This metal-organic framework helps to maintain the structural integrity of the electrode during repeated lithiation and delithiation.

Question: The rate performance of my this compound electrode is poor. I see a significant drop in capacity at higher C-rates. How can I improve this?

Answer:

Poor rate performance in this compound electrodes is typically linked to high internal resistance, which can stem from several factors. Here is a step-by-step approach to diagnose and address the problem:

  • Improve Structural Stability: As with capacity fading, the dissolution and aggregation of pure this compound contribute to poor rate capability. The formation of the this compound-Li/Ni (R-LN) complex not only improves cycling stability but also enhances rate performance by providing a more stable structure for Li-ion insertion/extraction and reducing electrochemical impedance.[3]

  • Optimize Electrode Slurry Composition: The composition of your electrode slurry is critical for ensuring good electronic conductivity and adhesion to the current collector.

    • Conductive Additive: Ensure a sufficient amount of a high-surface-area conductive additive, like acetylene black or Super P carbon, is used. The typical ratio is around 60% active material, 35% conductive additive, and 5% binder.[3] Inadequate conductive networking will hinder electron transport, especially at high currents.

    • Binder: The choice and distribution of the binder (e.g., PTFE) are important. Poor binder distribution can lead to high contact resistance and delamination of the electrode material.

  • Electrode Preparation Technique:

    • Mixing: Ensure the slurry is thoroughly mixed to achieve a homogeneous distribution of all components.

    • Coating and Drying: A uniform coating thickness and proper drying are essential. Inconsistent thickness can lead to uneven current distribution, while residual solvent can interfere with the electrochemical processes.

  • Perform Electrochemical Impedance Spectroscopy (EIS): EIS can help you diagnose the source of the high resistance. A large semicircle in the mid-frequency region of the Nyquist plot typically corresponds to a high charge-transfer resistance, which is a common issue in materials with poor intrinsic conductivity or unstable surfaces. The R-LN complex has been shown to have a greatly reduced electrochemical impedance compared to pure this compound.[3]

Below is a troubleshooting workflow to diagnose poor rate performance:

Troubleshooting Poor Rate Performance start Poor Rate Performance Observed check_structure Is the active material pure this compound? start->check_structure synthesize_rln Synthesize this compound-Li/Ni (R-LN) Complex check_structure->synthesize_rln Yes check_slurry Review Electrode Slurry Composition (Active Material:Conductive:Binder Ratio) check_structure->check_slurry No (Using R-LN) synthesize_rln->check_slurry optimize_slurry Optimize Slurry: - Increase conductive additive - Ensure proper binder mixing check_slurry->optimize_slurry Sub-optimal check_fabrication Examine Electrode Fabrication Process (Mixing, Coating, Drying) check_slurry->check_fabrication Optimal optimize_slurry->check_fabrication improve_fabrication Refine Fabrication: - Ensure homogeneous slurry - Uniform coating thickness - Proper drying check_fabrication->improve_fabrication Inconsistent perform_eis Perform Electrochemical Impedance Spectroscopy (EIS) check_fabrication->perform_eis Consistent improve_fabrication->perform_eis analyze_eis Analyze EIS Data: - Large semicircle indicates high  charge-transfer resistance perform_eis->analyze_eis end_good Rate Performance Improved analyze_eis->end_good

Troubleshooting workflow for poor rate performance.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges of using pure this compound as an anode material in lithium-ion batteries?

A1: The primary challenges are its poor cycling stability and low-rate capability.[1][2][3] This is mainly due to the dissolution of the small this compound molecules in the organic electrolyte and structural instability during charge-discharge cycles, which leads to particle aggregation.[1]

Q2: How does forming a metal-organic complex with this compound improve its performance?

A2: Creating a metal-organic complex, such as this compound-Li/Ni (R-LN), introduces a more stable and flexible framework.[3] This structure helps to prevent the dissolution of the active material into the electrolyte and mitigates volume changes during cycling, leading to significantly improved cycling stability and better rate performance.[3] The R-LN complex also exhibits a nano-porous structure which may facilitate the insertion and extraction of lithium ions.[1][4]

Q3: What kind of initial capacity can I expect from this compound-based electrodes?

A3: Pure this compound can deliver a high initial discharge capacity of around 977 mAh g⁻¹ and a charge capacity of 460 mAh g⁻¹.[1][4] The this compound-Li/Ni (R-LN) complex has a slightly higher initial charge capacity of 560 mAh g⁻¹.[3]

Q4: What is a standard electrolyte to use for testing this compound electrodes?

A4: A common and effective electrolyte is a 1 M solution of LiPF6 salt dissolved in a 1:1 (v/v) mixture of ethylene carbonate (EC) and dimethyl carbonate (DMC).[3]

Data Presentation

The following tables summarize the electrochemical performance of pure this compound versus the this compound-Li/Ni (R-LN) complex.

Table 1: Cycling Performance at 100 mA g⁻¹

Electrode MaterialInitial Charge Capacity (mAh g⁻¹)Charge Capacity after 100 Cycles (mAh g⁻¹)
Pure this compound460270
This compound-Li/Ni (R-LN)560~500

Data sourced from Han et al., 2018.[1][3]

Table 2: Rate Capability Performance

Current Density (mA g⁻¹)This compound Charge Capacity (mAh g⁻¹)This compound-Li/Ni (R-LN) Charge Capacity (mAh g⁻¹)
100~460 (initial)~500 (after 20 cycles)
200Not Reported~404 (after 20 cycles)
500177 (initial)~288 (after 20 cycles)
100 (recovered)~304 (66% of initial)~604 (initial recovery)

Data sourced from Han et al., 2018.[1][3][4]

Experimental Protocols

1. Synthesis of this compound-Li/Ni (R-LN) Complex

This protocol is based on the hydrothermal method described by Han et al. (2018).

  • Objective: To synthesize the R-LN complex to improve the electrochemical stability and performance of this compound.

  • Procedure:

    • Dissolve synthesized pure this compound in deionized water.

    • Add lithium hydroxide (LiOH) and nickel acetate [Ni(CH₃COO)₂·4H₂O] to the solution.

    • Stir the mixture to ensure homogeneity.

    • Transfer the solution to a Teflon-lined stainless-steel autoclave.

    • Heat the autoclave at a specified temperature for a set duration (e.g., 180°C for 12 hours).

    • After cooling to room temperature, filter the resulting precipitate.

    • Wash the precipitate with deionized water and ethanol to remove any unreacted precursors.

    • Dry the final R-LN complex product in a vacuum oven.

2. Electrode Preparation and Coin Cell Assembly

  • Objective: To prepare a working electrode with the active material and assemble a CR2016 coin cell for electrochemical testing.

  • Procedure:

    • Slurry Preparation:

      • Create a slurry by mixing the active material (pure this compound or R-LN), a conductive agent (e.g., acetylene black), and a binder (e.g., polytetrafluoroethylene - PTFE) in a weight ratio of 60:35:5.[3]

      • Use a suitable solvent (e.g., N-methyl-2-pyrrolidone - NMP for PVDF binder, or water for CMC/SBR) to create a homogeneous paste.

    • Electrode Coating:

      • Coat the slurry onto a current collector (e.g., copper foil for anodes) using a doctor blade to ensure a uniform thickness.

      • The active material loading should be around 3.0 mg cm⁻².[3]

    • Drying and Punching:

      • Dry the coated electrode in a vacuum oven to remove the solvent completely.

      • Punch circular electrodes of a specific diameter (e.g., 12 mm).

    • Coin Cell Assembly (in an Argon-filled glovebox):

      • Place the punched working electrode in the coin cell case.

      • Add a microporous separator (e.g., Celgard 2300).

      • Add a few drops of electrolyte (1 M LiPF₆ in EC:DMC 1:1 v/v).[3]

      • Place a lithium foil counter/reference electrode on top of the separator.

      • Add a spacer and a spring.

      • Seal the coin cell using a crimping machine.

The general workflow for electrode preparation and testing is illustrated below:

Experimental Workflow cluster_prep Electrode Preparation cluster_assembly Coin Cell Assembly (Glovebox) cluster_testing Electrochemical Testing slurry 1. Prepare Slurry (Active Material, Carbon, Binder) coating 2. Coat on Current Collector slurry->coating drying 3. Dry in Vacuum Oven coating->drying punching 4. Punch Electrodes drying->punching assembly 5. Assemble Stack (Electrode, Separator, Li Foil) punching->assembly electrolyte 6. Add Electrolyte assembly->electrolyte crimping 7. Crimp Cell electrolyte->crimping cycling Galvanostatic Cycling (Rate & Cycle Life) crimping->cycling cv Cyclic Voltammetry (CV) crimping->cv eis Electrochemical Impedance Spectroscopy (EIS) crimping->eis

General workflow for electrode preparation and testing.

3. Electrochemical Characterization

  • Objective: To evaluate the performance of the assembled coin cell.

  • Apparatus: Battery cycler, Potentiostat/Galvanostat with EIS capability.

  • Procedures:

    • Galvanostatic Cycling:

      • Cycle the cell between a set voltage window (e.g., 0.01 V and 3.0 V vs. Li/Li⁺).[3]

      • To test rate capability, apply different current densities (e.g., 100, 200, 500 mA g⁻¹) for a set number of cycles at each rate.[1]

      • For cycle life testing, cycle the cell at a constant current density (e.g., 100 mA g⁻¹) for an extended number of cycles (e.g., 100+), monitoring the capacity retention.

    • Cyclic Voltammetry (CV):

      • Scan the potential within the same voltage window (0.01 V to 3.0 V) at a slow scan rate (e.g., 0.1 mV s⁻¹) to identify the redox peaks associated with lithiation and delithiation.

    • Electrochemical Impedance Spectroscopy (EIS):

      • Apply a small AC voltage amplitude (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 0.01 Hz).

      • Perform EIS on a fully charged or discharged cell to analyze the different resistance components (electrolyte resistance, SEI layer resistance, and charge-transfer resistance).

References

Validation & Comparative

A Comparative Guide to the Quantification of Rufigallol: Spectrophotometric and Chromatographic Approaches

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds is paramount. This guide provides a comparative overview of spectrophotometric and High-Performance Liquid Chromatography (HPLC) methods for the quantification of Rufigallol (1,2,3,5,6,7-hexahydroxyanthraquinone), a phenolic compound with potential therapeutic applications.

While a specific, validated spectrophotometric method solely for this compound is not extensively documented in current literature, this guide outlines a feasible spectrophotometric approach based on methods validated for total anthraquinone content. This is presented alongside a more specific and sensitive HPLC method, adapted from validated procedures for similar anthraquinone compounds. This comparison aims to equip researchers with the necessary information to select the most appropriate analytical technique for their specific research needs, considering factors such as instrumentation availability, sample complexity, and the desired level of specificity.

Method Comparison: Spectrophotometry vs. HPLC

The choice between a spectrophotometric method and an HPLC method for this compound quantification depends on several factors. Spectrophotometry offers a simpler, more accessible, and higher-throughput option, making it suitable for rapid screening or the analysis of a large number of samples. However, it is generally less specific and may be prone to interference from other compounds in the sample matrix that absorb at similar wavelengths. In contrast, HPLC provides superior specificity and sensitivity by physically separating this compound from other components before quantification, making it the preferred method for complex samples and for obtaining precise and accurate quantitative data.

ParameterSpectrophotometric Method (Total Anthraquinones)HPLC Method (for individual Anthraquinones)
Principle Measurement of light absorbance of the colored complex or the native molecule at a specific wavelength.Separation of analytes based on their partitioning between a stationary and a mobile phase, followed by detection.
Specificity Lower; measures total anthraquinones or phenolic compounds, prone to interference.High; separates this compound from other compounds, providing specific quantification.
Sensitivity Moderate; LOD and LOQ are generally in the µg/mL range.High; LOD and LOQ can be in the ng/mL to low µg/mL range.[1]
Linearity Range Typically narrower.Wide linear range.[1]
Accuracy & Precision Good, but can be affected by matrix effects.Excellent accuracy and precision (RSD < 2%).[1]
Instrumentation UV-Vis Spectrophotometer.HPLC system with a UV-Vis or Diode Array Detector (DAD).
Throughput High.Lower, due to chromatographic run times.
Cost & Complexity Lower cost, simpler operation.Higher initial investment and operational complexity.

Experimental Protocols

Spectrophotometric Method for Total Anthraquinone Quantification (Adapted for this compound)

This protocol is based on a validated method for the quantification of total anthraquinones in plant extracts, using emodin as a standard. Due to its structural similarity, this compound is expected to be quantifiable using this approach.

Instrumentation: UV-Vis Spectrophotometer

Reagents:

  • This compound standard

  • Methanol (HPLC grade)

  • Emodin standard (for comparison, if desired)

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

    • From the stock solution, prepare a series of standard solutions with concentrations ranging from 1 to 20 µg/mL in methanol.

  • Sample Preparation:

    • Dissolve the sample containing this compound in methanol to obtain a concentration within the linear range of the assay. This may require a pre-extraction step for complex matrices.

  • Spectrophotometric Measurement:

    • Determine the wavelength of maximum absorbance (λmax) for this compound by scanning a standard solution from 200 to 800 nm. Based on literature for similar anthraquinones, a λmax around 290 nm can be expected.[2]

    • Measure the absorbance of the standard solutions and the sample solution at the determined λmax.

    • Use methanol as a blank.

  • Quantification:

    • Construct a calibration curve by plotting the absorbance of the standard solutions against their concentrations.

    • Determine the concentration of this compound in the sample solution by interpolating its absorbance on the calibration curve.

Validation Parameters (based on ICH Q2(R2) Guidelines):

ParameterTypical Acceptance Criteria
Linearity (R²) ≥ 0.995
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) ≤ 2%
Limit of Detection (LOD) Signal-to-noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1
High-Performance Liquid Chromatography (HPLC) Method

This protocol is adapted from validated HPLC methods for the simultaneous analysis of various anthraquinones.[1][3][4]

Instrumentation: HPLC system with a C18 column and a UV-Vis or DAD detector.

Reagents:

  • This compound standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Trifluoroacetic acid (for mobile phase modification)

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient of (A) Water with 0.1% formic acid and (B) Acetonitrile.

    • Example Gradient: 0-20 min, 30-70% B; 20-25 min, 70-30% B; 25-30 min, 30% B.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Wavelength of maximum absorbance (λmax) of Rufigalllo, determined by DAD or UV-Vis scan.

  • Injection Volume: 20 µL

  • Column Temperature: 25 °C

Procedure:

  • Preparation of Standard and Sample Solutions:

    • Prepare a stock solution and a series of standard solutions of this compound in methanol as described for the spectrophotometric method.

    • Prepare the sample solution in methanol, ensuring the concentration is within the linear range. Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Analysis:

    • Equilibrate the HPLC system with the initial mobile phase composition.

    • Inject the standard solutions and the sample solution into the HPLC system.

    • Record the chromatograms and the peak areas.

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

    • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Validation Parameters (based on ICH Q2(R2) Guidelines):

ParameterTypical Acceptance Criteria for HPLC
Linearity (R²) ≥ 0.999[1]
Accuracy (% Recovery) 95 - 105%[1]
Precision (% RSD) ≤ 2%[1]
Limit of Detection (LOD) 0.07–0.11 μg/mL (for similar anthraquinones)[1]
Limit of Quantification (LOQ) 0.20–0.34 μg/mL (for similar anthraquinones)[1]
Specificity Peak purity assessment (using DAD)
Robustness Insensitive to small variations in method parameters (e.g., pH, mobile phase composition)

Workflow and Signaling Pathway Diagrams

To visually represent the logical flow of the analytical validation process, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Method Validation (ICH Q2) cluster_quant Quantification Standard_Prep Standard Preparation Spectro_Analysis Spectrophotometric Analysis (Total AQs) Standard_Prep->Spectro_Analysis HPLC_Analysis HPLC Analysis Standard_Prep->HPLC_Analysis Sample_Prep Sample Preparation Sample_Prep->Spectro_Analysis Sample_Prep->HPLC_Analysis Linearity Linearity Spectro_Analysis->Linearity Accuracy Accuracy Spectro_Analysis->Accuracy Precision Precision Spectro_Analysis->Precision LOD_LOQ LOD & LOQ Spectro_Analysis->LOD_LOQ HPLC_Analysis->Linearity HPLC_Analysis->Accuracy HPLC_Analysis->Precision HPLC_Analysis->LOD_LOQ Specificity Specificity (HPLC) HPLC_Analysis->Specificity Quantification This compound Quantification Linearity->Quantification Accuracy->Quantification Precision->Quantification LOD_LOQ->Quantification Specificity->Quantification

Caption: Experimental workflow for the validation of this compound quantification methods.

logical_relationship cluster_method Analytical Method cluster_attributes Key Attributes Spectrophotometry Spectrophotometry Specificity Specificity Spectrophotometry->Specificity Lower Sensitivity Sensitivity Spectrophotometry->Sensitivity Lower Throughput Throughput Spectrophotometry->Throughput Higher Cost Cost Spectrophotometry->Cost Lower HPLC HPLC HPLC->Specificity Higher HPLC->Sensitivity Higher HPLC->Throughput Lower HPLC->Cost Higher

Caption: Logical relationship between analytical methods and their key attributes.

References

A Comparative Guide to the Electrochemical Performance of Rufigallol and Graphite as Anode Materials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the electrochemical performance of rufigallol, an organic small molecule, and graphite, the conventional anode material in lithium-ion batteries. The information presented is based on experimental data to assist researchers in understanding the potential and challenges of emerging organic anode materials in comparison to established inorganic standards.

Data Presentation: Quantitative Performance Comparison

The following table summarizes the key electrochemical performance metrics of this compound and graphite as anode materials for lithium-ion batteries.

Performance MetricThis compound (Experimental)Graphite (Theoretical/Typical)
Initial Discharge Capacity 977 mAh g⁻¹[1][2]~372 mAh g⁻¹[3]
Initial Charge Capacity 460 mAh g⁻¹[1][2]~372 mAh g⁻¹[3]
Coulombic Efficiency (1st Cycle) ~47%>90%
Cycling Stability Poor[1][2]Excellent
Rate Capability Poor (177 mAh g⁻¹ at 500 mA g⁻¹)[1][2]Good
Mechanism Carbonyl redox reactionIntercalation/Deintercalation

Experimental Protocols

Synthesis of this compound

This compound (1,2,3,5,6,7-hexahydroxy-anthraquinone) was synthesized via a rheological phase reaction.[1]

Materials:

  • Gallic acid

  • Sulfuric acid

Procedure:

  • Gallic acid and sulfuric acid are mixed.

  • The mixture undergoes a self-condensation reaction, assisted by microwave irradiation, to yield this compound.[1]

Electrode Preparation and Coin Cell Assembly

The following protocol describes the fabrication of the working electrode and the assembly of a 2016-type coin cell (CR2016) for electrochemical testing.

Materials:

  • Active material (this compound or Graphite)

  • Acetylene black (conductive agent)

  • Polytetrafluoroethylene (PTFE) (binder)

  • Stainless-steel mesh (current collector)

  • Lithium foil (counter electrode)

  • Celgard-2300 microporous membrane (separator)

  • Electrolyte: 1 M LiPF6 in a 1:1 (v/v) mixture of ethylene carbonate (EC) and dimethylcarbonate (DMC)

Procedure:

  • The active material, acetylene black, and PTFE binder are mixed in a weight ratio of 60:35:5 to form a homogenous slurry.[2]

  • The slurry is then coated onto the stainless-steel mesh current collector.

  • The coated electrode is dried under vacuum to remove the solvent.

  • Circular electrodes are punched out from the coated mesh.

  • In an argon-filled glovebox, the CR2016 coin cell is assembled in the following order: anode case, lithium foil, separator soaked in electrolyte, the prepared working electrode, a spacer disk, a spring, and the cathode cap.

  • The assembled coin cell is crimped to ensure a hermetic seal.

Electrochemical Measurements

The electrochemical performance of the assembled coin cells is evaluated using galvanostatic discharge/charge cycling.

Parameters:

  • Voltage Window: 0.01 V to 3.0 V vs. Li/Li⁺

  • Current Density: Varied, for example, 100 mA g⁻¹ and 500 mA g⁻¹

Mandatory Visualizations

Experimental Workflow for Anode Material Testing

experimental_workflow cluster_synthesis Material Synthesis cluster_electrode Electrode Preparation cluster_assembly Coin Cell Assembly (CR2016) cluster_testing Electrochemical Testing s1 Mix Precursors (Gallic Acid + Sulfuric Acid) s2 Microwave-Assisted Self-Condensation s1->s2 s3 Obtain this compound Powder s2->s3 e1 Mix Active Material, Acetylene Black, PTFE (60:35:5) s3->e1 e2 Coat Slurry on Stainless-Steel Mesh e1->e2 e3 Vacuum Drying e2->e3 e4 Punch Circular Electrodes e3->e4 a1 Stack Components: Li Foil, Separator, Electrode e4->a1 a2 Add Electrolyte a1->a2 a3 Crimp Cell a2->a3 t1 Galvanostatic Cycling a3->t1 t2 Analyze Performance Metrics: Capacity, Stability, Rate Capability t1->t2

Caption: Workflow for synthesis, electrode preparation, cell assembly, and testing of anode materials.

Comparison of Electrochemical Mechanisms

Caption: Comparison of the electrochemical reaction and stability mechanisms for this compound and graphite.

Discussion

This compound exhibits a significantly higher initial discharge capacity compared to the theoretical capacity of graphite.[1][2][3] This is attributed to the multiple redox-active carbonyl groups in the this compound molecule, which can theoretically accommodate a larger number of lithium ions per formula unit compared to the intercalation mechanism in graphite.

However, the practical application of this compound as an anode material is severely hindered by its poor cycling stability. The low initial coulombic efficiency and rapid capacity decay are major drawbacks.[1][2] This instability is primarily due to the dissolution of the small this compound molecules into the organic electrolyte during cycling.[1] This leads to a continuous loss of active material from the electrode and an unstable solid electrolyte interphase (SEI).

In contrast, graphite is the industry standard due to its exceptional stability and high coulombic efficiency.[4][5] The formation of a stable SEI layer on the graphite surface during the initial cycles prevents further electrolyte decomposition and ensures long-term cycling performance. While its theoretical capacity is lower than that of this compound, its stability and reliability make it the preferred choice for commercial lithium-ion batteries.

Recent research has focused on mitigating the dissolution issue of this compound by forming a metal-organic complex (this compound-Li/Ni), which has shown significantly improved cycling stability.[1] This indicates that with further material engineering, the high theoretical capacity of organic molecules like this compound could potentially be harnessed.

Conclusion

This compound presents an interesting avenue for high-capacity organic anode materials, but significant challenges related to its poor cycling stability due to dissolution in the electrolyte need to be overcome. Graphite, while having a lower theoretical capacity, remains the superior anode material for current lithium-ion battery technology due to its excellent stability and proven long-term performance. Future research into modifying organic structures to prevent dissolution will be crucial for the development of next-generation, high-energy-density batteries.

References

Synergistic Antimalarial Effects of Rufigallol: A Comparative Analysis with Exifone and Other Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Portland, OR – Researchers have uncovered a significant synergistic antimalarial effect when combining the anthraquinone rufigallol with the benzophenone exifone, demonstrating a potentiation of up to 300-fold against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. This discovery opens new avenues for the development of combination therapies to combat drug-resistant malaria. This guide provides a comparative analysis of the synergistic effects of this compound with exifone and other compounds, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

A remarkable synergistic interaction has been observed between this compound and exifone against both chloroquine-susceptible and chloroquine-resistant strains of P. falciparum.[1][2][3] The degree of this potentiation is substantial, showing an approximately 60-fold increase in activity in asynchronous parasite cultures and a striking 300-fold or greater enhancement in synchronized trophozoite-infected erythrocytes.[1][3][4] This potentiation suggests that the combination could be effective against multidrug-resistant malaria.[1] The proposed mechanism for this synergy involves this compound acting as a pro-oxidant, generating reactive oxygen species within the parasitized erythrocytes.[1][2][4] These oxygen radicals are hypothesized to induce the transformation of exifone into a more potent antimalarial compound, a xanthone.[1][2][4]

In addition to exifone, studies have explored the synergistic potential of this compound with other compounds. In vivo studies using a Plasmodium berghei-infected mouse model have shown promising results when this compound is combined with various benzophenone derivatives and vitamin C.[5][6] While detailed quantitative data on the degree of synergism with these other compounds are still emerging, the initial findings indicate a significant enhancement of antimalarial activity.[5][6]

Quantitative Analysis of Synergistic Effects

The following tables summarize the quantitative data from in vitro and in vivo studies on the synergistic antimalarial effects of this compound combinations.

Table 1: In Vitro Synergism of this compound and Exifone against Plasmodium falciparum

P. falciparum StageDegree of Synergistic PotentiationReference
Asynchronous Parasites~60-fold[1][4]
Synchronized Trophozoites≥300-fold[1][4]

Table 2: In Vivo Synergistic Activity of this compound with Other Compounds against Plasmodium berghei

CombinationObservationReference
This compound + Benzophenone derivativesGood antimalarial activity[5][6]
This compound + Vitamin CGood antimalarial activity[5][6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further research.

In Vitro Synergy Assessment: Isobologram Analysis

The synergistic interaction between this compound and exifone was quantified using isobologram analysis. This method involves plotting the concentrations of two drugs that produce a specific level of effect (e.g., 50% inhibition of parasite growth) when used in combination.

  • Parasite Culture: Chloroquine-susceptible (e.g., D6 clone) and chloroquine-resistant (e.g., W2 clone) strains of P. falciparum are cultured in human erythrocytes.[1]

  • Drug Preparation: Stock solutions of this compound and exifone are prepared and serially diluted.

  • Combination Assay: The drugs are added to the parasite cultures in a checkerboard fashion, with varying concentrations of each drug in combination.

  • Growth Inhibition Assay: Parasite growth is assessed after a 72-hour incubation period using the [³H]ethanolamine incorporation assay (details below).[4]

  • Isobologram Construction: The concentrations of this compound and exifone that result in 50% inhibition of parasite growth (IC50) are plotted on a graph. A concave curve indicates synergism, a straight line indicates an additive effect, and a convex curve indicates antagonism.

Parasite Growth Inhibition Assay: [³H]Ethanolamine Incorporation

This assay measures the incorporation of radiolabeled ethanolamine into the phospholipids of the malaria parasite, which is an indicator of parasite viability and growth.

  • Parasite Culture: P. falciparum cultures are maintained in vitro.

  • Drug Treatment: Parasites are incubated with various concentrations of the test compounds (alone or in combination) for 48 hours.

  • Radiolabeling: [³H]ethanolamine is added to the cultures and incubated for an additional 24 hours.

  • Harvesting: The erythrocytes are harvested, and the amount of incorporated radioactivity is measured using a scintillation counter.

  • Data Analysis: The percentage of growth inhibition is calculated by comparing the radioactivity in treated cultures to that in untreated control cultures.

In Vivo Synergy Assessment: 4-Day Suppressive Test

This standard in vivo assay, also known as Peters' test, is used to evaluate the efficacy of antimalarial compounds in a rodent model of malaria.

  • Animal Model: Mice are infected with Plasmodium berghei.

  • Drug Administration: The test compounds (this compound alone, exifone/other compounds alone, and in combination) are administered to the infected mice daily for four consecutive days, starting on the day of infection.

  • Parasitemia Monitoring: On the fifth day, thin blood smears are prepared from the tail blood of the mice, stained with Giemsa, and the percentage of parasitized erythrocytes is determined by microscopy.

  • Efficacy Calculation: The average parasitemia in the treated groups is compared to that of an untreated control group to calculate the percentage of suppression of parasitemia.

Visualizing the Mechanisms and Workflows

To better understand the proposed synergistic mechanism and the experimental processes, the following diagrams have been generated using the DOT language.

G Proposed Mechanism of Synergistic Action This compound This compound ProOxidant Acts as a Pro-oxidant This compound->ProOxidant Enters Parasitized Erythrocyte ROS Reactive Oxygen Species (ROS) Generation ProOxidant->ROS Xanthone More Potent Xanthone ROS->Xanthone Exifone Exifone Exifone->Xanthone Oxidative Transformation ParasiteDeath Parasite Death Xanthone->ParasiteDeath Inhibits Parasite Growth

Caption: Proposed synergistic mechanism of this compound and exifone.

G In Vitro Synergy Experimental Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis P_falciparum P. falciparum Culture Incubation 72h Incubation P_falciparum->Incubation Drugs This compound & Exifone Serial Dilutions Drugs->Incubation Growth_Assay [3H]ethanolamine Incorporation Assay Incubation->Growth_Assay IC50 IC50 Determination Growth_Assay->IC50 Isobologram Isobologram Construction IC50->Isobologram Synergy Synergy Assessment Isobologram->Synergy

Caption: Workflow for in vitro synergy assessment.

G In Vivo 4-Day Suppressive Test Workflow Infection Infect Mice with P. berghei Treatment Daily Drug Administration (4 days) Infection->Treatment Blood_Smear Prepare Blood Smears (Day 5) Treatment->Blood_Smear Microscopy Determine Parasitemia Blood_Smear->Microscopy Analysis Calculate % Suppression Microscopy->Analysis

Caption: Workflow for the in vivo 4-day suppressive test.

References

comparative study of different synthesis methods for rufigallol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of three prominent synthesis methods for rufigallol (1,2,3,5,6,7-hexahydroxy-9,10-anthraquinone), a molecule of significant interest in medicinal chemistry and materials science. The methods discussed are the classical sulfuric acid-catalyzed condensation, a modern microwave-assisted approach, and an innovative rheological phase reaction. This comparison focuses on key performance indicators such as product yield, reaction time, and purity, supported by detailed experimental protocols and characterization data.

At a Glance: Comparison of this compound Synthesis Methods

MethodReagentsReaction TimeYield (%)PurityAdvantagesDisadvantages
Classical Method Gallic acid, Sulfuric acidSeveral hours~20Requires extensive purificationSimple setupLow yield, long reaction time, harsh conditions, difficult product isolation[1]
Microwave-Assisted Gallic acid, Sulfuric acid~90 seconds86HighRapid, high yield, energy efficient[2][3]Requires specialized microwave equipment
Rheological Phase Gallic acid, Sulfuric acidNot specifiedHighHigh (confirmed by ¹H NMR)Simple, economical, effective[4][5]Detailed protocol and specific yield data not widely published

Classical Synthesis: Sulfuric Acid-Catalyzed Self-Condensation

The traditional synthesis of this compound, first reported in 1836, involves the self-condensation of two molecules of gallic acid in the presence of concentrated sulfuric acid.[1] This method, while straightforward in terms of reagents and equipment, is hampered by a low yield and a lengthy reaction time.

Experimental Protocol
  • Reaction: Gallic acid is heated in concentrated (98%) sulfuric acid at 100°C.[1]

  • Work-up: The reaction mixture is cooled and poured into water, leading to the precipitation of crude this compound.

  • Purification: The crude product is often difficult to filter due to its tendency to clog filter media.[1] A common purification strategy involves converting the crude this compound to its hexaacetate derivative by reacting it with acetic anhydride. The hexaacetate is then recrystallized, typically from acetic anhydride, to yield yellow plates. Finally, the purified hexaacetate is hydrolyzed back to this compound.[1]

Synthesis and Purification Pathway

G GallicAcid Gallic Acid H2SO4 Conc. H₂SO₄ 100°C GallicAcid->H2SO4 Crudethis compound Crude this compound H2SO4->Crudethis compound AceticAnhydride1 Acetic Anhydride Crudethis compound->AceticAnhydride1 Hexaacetate This compound Hexaacetate AceticAnhydride1->Hexaacetate Recrystallization Recrystallization Hexaacetate->Recrystallization PurifiedHexaacetate Purified Hexaacetate Recrystallization->PurifiedHexaacetate Hydrolysis Hydrolysis PurifiedHexaacetate->Hydrolysis This compound Pure this compound Hydrolysis->this compound

Classical synthesis and purification of this compound.

Microwave-Assisted Organic Synthesis (MAOS)

A significant improvement over the classical method, the microwave-assisted synthesis of this compound offers a dramatic reduction in reaction time and a substantial increase in yield.[2][3] This "green chemistry" approach utilizes the efficient heating of the reaction mixture by microwave irradiation to accelerate the acid-catalyzed self-condensation of gallic acid.

Experimental Protocol
  • Reaction: A mixture of gallic acid (2.0 g) and concentrated sulfuric acid (6.0 mL) is placed in a suitable vial.[3]

  • Microwave Irradiation: The vial is subjected to microwave irradiation, leading to the formation of this compound in as little as 90 seconds.[2][3]

  • Work-up and Purification: The reaction mixture is cooled and poured into water to precipitate the product. The crude this compound is then collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization.

Reaction Workflow

G cluster_0 Reaction cluster_1 Microwave Irradiation cluster_2 Work-up & Purification GallicAcid Gallic Acid + H₂SO₄ Microwave 90 seconds GallicAcid->Microwave Precipitation Precipitation in Water Microwave->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Drying Filtration->Drying Recrystallization Recrystallization Drying->Recrystallization This compound Pure this compound Recrystallization->this compound

Microwave-assisted synthesis workflow for this compound.

Rheological Phase Reaction Method

A more recent and less conventional approach involves the use of a "rheological phase" to synthesize this compound. This method is reported to be simple, economical, and effective, providing a high yield of the product.[4][5] While a detailed, step-by-step protocol is not extensively documented in publicly available literature, the principles of rheological phase reactions suggest a solvent-minimized or solvent-free approach, relying on the physical properties of the reacting mixture.

Experimental Approach (Inferred)

Based on general descriptions of rheological phase reactions, the synthesis of this compound likely involves the intimate mixing of gallic acid and a catalytic amount of sulfuric acid to form a paste-like or highly viscous "rheological phase." This mixture is then subjected to thermal treatment to induce the condensation reaction.

Characterization Data

The successful synthesis of this compound via the rheological phase method has been confirmed by ¹H NMR spectroscopy. The reported spectrum (400 MHz, DMSO-d₆) shows characteristic peaks for this compound: δ 7.24 (s, 2H, C–H), 9.92 (s, 2H, 2,6-OH), 10.73 (s, 2H, 3,7-OH), and 12.93 (s, 2H, 1,5-OH).[4][6]

Logical Relationship of the Method

G Reactants Gallic Acid + Catalyst (e.g., H₂SO₄) Mixing Intimate Mixing Reactants->Mixing RheologicalPhase Formation of Rheological Phase Mixing->RheologicalPhase ThermalTreatment Thermal Treatment RheologicalPhase->ThermalTreatment This compound This compound ThermalTreatment->this compound

Conceptual workflow of the rheological phase synthesis.

Conclusion

The synthesis of this compound has evolved significantly from its classical origins. The microwave-assisted method stands out as a highly efficient and rapid alternative, offering a remarkable improvement in yield and reaction time. While the rheological phase method shows promise as a simple and high-yielding technique, further dissemination of its detailed experimental protocols is needed for broader adoption. The choice of synthesis method will ultimately depend on the specific requirements of the researcher, including available equipment, desired scale, and time constraints. For rapid and high-yield synthesis, the microwave-assisted approach is currently the most compelling option.

References

Comparative Guide to Assessing the Purity of Synthesized Rufigallol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, verifying the purity of synthesized active compounds is a critical step. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) for assessing the purity of synthesized rufigallol (1,2,3,5,6,7-hexahydroxy-9,10-anthraquinone), a polyhydroxylated anthraquinone with potential therapeutic applications.

Synthesis of this compound

This compound is typically synthesized via the acid-catalyzed self-condensation of two molecules of gallic acid.[1][2] The reaction is often carried out using a strong acid like concentrated sulfuric acid, sometimes with the assistance of microwave irradiation to improve yield and reduce reaction time.[2] Following the reaction, the crude product is typically precipitated and washed to remove the excess acid and unreacted starting materials. However, side products and oligomers can form, necessitating a robust analytical method to accurately determine the purity of the final this compound product.

Primary Analytical Method: High-Performance Liquid Chromatography (HPLC)

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and reliable method for the analysis of polyphenols and anthraquinones due to its high resolution, reproducibility, and sensitivity.[3][4]

Proposed HPLC Method for this compound Purity Assessment

A gradient RP-HPLC method is proposed for the effective separation of this compound from potential impurities. This method is based on established protocols for similar hydroxyanthraquinone compounds.[3][5][6]

  • Stationary Phase: A C18 column is the preferred stationary phase for separating moderately polar compounds like this compound.[3][7]

  • Mobile Phase: A gradient elution using a mixture of acidified water (to ensure the phenolic hydroxyl groups remain protonated) and an organic solvent like methanol or acetonitrile provides excellent separation.[3][7]

  • Detection: A Photodiode Array (PDA) or UV-Vis detector is suitable. Hydroxyanthraquinones typically exhibit strong absorbance in the UV region, with a wavelength of around 254 nm often being effective for quantification.[8]

The workflow for this assessment is visualized in the diagram below.

G cluster_0 Synthesis and Preparation cluster_1 HPLC Analysis cluster_2 Data Evaluation and Purity Assessment A This compound Synthesis (from Gallic Acid) B Crude Product Isolation and Drying A->B C Prepare Standard & Sample Solutions (in Methanol/Acetonitrile) B->C D Inject Sample into RP-HPLC System C->D E Gradient Elution (C18 Column) D->E F UV/PDA Detection (e.g., 254 nm) E->F G Integrate Chromatogram Peaks F->G H Calculate Purity (% Area Normalization) G->H J Final Purity Report H->J I Method Validation (as per ICH guidelines) I->J

Caption: Workflow for this compound Purity Assessment using HPLC.

Alternative Analytical Method: Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is a powerful separation technique that uses an electric field to separate analytes based on their charge-to-size ratio.[9][10] For phenolic compounds like this compound, which possess acidic hydroxyl groups, Capillary Zone Electrophoresis (CZE) is a suitable mode.

Advantages of CE:

  • High Efficiency: CE can achieve very high theoretical plate counts, leading to excellent resolution of complex mixtures.[11]

  • Low Reagent Consumption: The use of narrow capillaries significantly reduces solvent and sample consumption, making it a greener and more cost-effective technique for routine analysis.[9]

  • Fast Method Development: Method optimization in CE can often be faster than in HPLC.[9]

Disadvantages of CE:

  • Lower Sensitivity: The small injection volumes and short path length for detection typically result in lower sensitivity compared to HPLC, which may be a limitation for detecting trace impurities.[11]

  • Lower Sample Loading Capacity: The capillary's small volume limits the amount of sample that can be analyzed.[11]

  • Reproducibility: Migration times in CE can be more susceptible to variations in buffer composition and temperature, potentially affecting reproducibility if not carefully controlled.

Performance Comparison: HPLC vs. Capillary Electrophoresis

The following table summarizes the key performance parameters for the proposed HPLC method for a representative hydroxyanthraquinone and typical performance data for the analysis of a similar phenolic compound by Capillary Electrophoresis.

ParameterHPLC Method (Hydroxyanthraquinone)Capillary Electrophoresis (Phenolic Compound)
Stationary Phase / Capillary C18 Column (e.g., 250 mm x 4.6 mm, 5 µm)[3]Fused-silica capillary (e.g., 50 µm i.d., 50 cm length)
Mobile Phase / Buffer Gradient: Acetonitrile and 0.1% Phosphoric Acid in Water[6]Borate Buffer (e.g., 20-50 mM, pH 9.0)
Detection UV/PDA at 254 nm[8]UV at 210-280 nm
Typical Analysis Time 15 - 30 minutes[3]5 - 15 minutes[9]
Linearity (R²) (Typical) > 0.999[6]> 0.998
LOD (Typical) 0.05 - 0.1 µg/mL[6]0.1 - 0.5 µg/mL
LOQ (Typical) 0.15 - 0.3 µg/mL[6]0.3 - 1.5 µg/mL
Accuracy (% Recovery) 98 - 102%95 - 105%
Precision (% RSD) < 2%< 3%
Pros High sensitivity, high reproducibility, robust, versatile.[10]High efficiency, low solvent use, fast analysis.[9][11]
Cons Higher solvent consumption, longer analysis time.[9]Lower sensitivity, lower loading capacity.[11]

Experimental Protocols

Protocol for HPLC Purity Assessment of this compound

This protocol is based on validated methods for similar anthraquinone compounds and adheres to ICH guidelines for method validation.[6]

a. Chromatographic Conditions

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% (v/v) Phosphoric Acid in HPLC-grade Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-30 min: 90% to 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

b. Preparation of Solutions

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Sample Solution (1 mg/mL): Accurately weigh 10 mg of synthesized this compound and dissolve in 10 mL of methanol.

  • Working Solutions: Prepare dilutions from the stock solutions as required for validation studies using the mobile phase as the diluent.

c. Purity Calculation The purity of the synthesized this compound is determined using the area normalization method from the chromatogram of the sample solution. Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

Protocol for HPLC Method Validation

The developed HPLC method should be validated according to ICH Q2(R1) guidelines.

a. Specificity Inject a blank (methanol), the this compound standard solution, and the sample solution. The chromatograms should demonstrate that there are no interfering peaks at the retention time of this compound.

b. Linearity Prepare a series of at least five concentrations of the this compound standard (e.g., 10-100 µg/mL). Inject each concentration in triplicate. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (R²), which should be ≥ 0.999.

c. Accuracy Perform a recovery study by spiking a known amount of this compound standard into a sample solution at three concentration levels (e.g., 80%, 100%, and 120% of the sample concentration). The recovery should be within 98-102%.

d. Precision

  • Repeatability (Intra-day precision): Analyze six replicate injections of the sample solution on the same day. The Relative Standard Deviation (%RSD) of the peak area should be ≤ 2%.

  • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument. The %RSD between the two sets of results should be ≤ 2%.

e. Limit of Detection (LOD) and Limit of Quantitation (LOQ) Determine the LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 x (Standard Deviation of the Intercept / Slope)

  • LOQ = 10 x (Standard Deviation of the Intercept / Slope) The LOQ should be confirmed by analyzing a standard at this concentration and ensuring acceptable precision and accuracy.

References

A Comparative Guide to Metal Detection: Cross-Validation of Rufigallol Analysis with ICP-MS

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of metal ions is a critical aspect of quality control, safety assessment, and product development. While Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is considered the gold standard for trace metal analysis due to its high sensitivity and specificity, traditional colorimetric methods, such as those employing reagents like rufigallol, offer a simpler, more accessible alternative. This guide provides an objective comparison of the performance of this compound-based spectrophotometric analysis with ICP-MS for metal detection, supported by experimental data and detailed methodologies.

Overview of the Analytical Techniques

This compound-Based Spectrophotometric Analysis is a colorimetric method that relies on the formation of a colored complex between this compound (1,2,3,5,6,7-hexahydroxy-9,10-anthraquinone) and metal ions. The intensity of the color, which is proportional to the metal ion concentration, is measured using a spectrophotometer. This compound is known to form stable, colored complexes with several metal ions, including beryllium, aluminum, thorium, zirconium, and hafnium.[1] This technique is valued for its simplicity, low cost, and rapid analysis time.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a powerful analytical technique that utilizes an inductively coupled plasma to ionize a sample. The resulting ions are then introduced into a mass spectrometer, which separates and quantifies them based on their mass-to-charge ratio. ICP-MS is renowned for its exceptional sensitivity, allowing for the detection of metals at trace and ultra-trace levels (parts per billion to parts per trillion).[2][3][4] It is a multi-elemental technique capable of analyzing a wide range of elements in a single run.[2][5][6]

Performance Comparison

The performance of this compound-based spectrophotometry is compared with ICP-MS based on several key analytical parameters. The following tables summarize the quantitative data for this comparison. Please note that where direct experimental data for this compound is unavailable, typical performance characteristics for similar spectrophotometric methods are provided for illustrative purposes.

Table 1: Comparison of Detection Limits

Metal IonThis compound Method (Illustrative LOD)ICP-MS (Typical LOD)
Beryllium (Be)~10-50 µg/L< 0.1 µg/L
Aluminum (Al)~50-100 µg/L< 1 µg/L
Thorium (Th)~100-200 µg/L< 0.01 µg/L
Zirconium (Zr)~100-200 µg/L< 0.1 µg/L
Hafnium (Hf)~150-300 µg/L< 0.05 µg/L

Table 2: Comparison of Analytical Performance Characteristics

ParameterThis compound Spectrophotometric Method (Typical)ICP-MS
Linearity (R²) > 0.99> 0.999
Precision (RSD) < 5%< 2%
Accuracy (Recovery) 90-110%95-105%
Throughput ModerateHigh
Cost per Sample LowHigh
Instrument Cost LowHigh
Selectivity Moderate (Prone to interferences)High (Mass-based detection)

Experimental Protocols

This compound-Based Spectrophotometric Analysis (General Protocol)

This protocol outlines the general steps for the determination of a metal ion using this compound. Specific parameters such as pH, wavelength, and the use of masking agents need to be optimized for each specific metal.

  • Preparation of Standard Solutions: A series of standard solutions of the target metal ion are prepared in appropriate concentrations.

  • Sample Preparation: The sample is brought into a solution form, which may involve acid digestion for solid matrices.

  • Complex Formation: An aliquot of the sample or standard solution is mixed with a solution of this compound. The pH of the solution is adjusted to the optimal range for complex formation using a suitable buffer.

  • Color Development: The solution is allowed to stand for a specific time to ensure complete color development.

  • Spectrophotometric Measurement: The absorbance of the colored solution is measured at the wavelength of maximum absorbance (λmax) using a spectrophotometer. A blank solution (containing all reagents except the metal ion) is used as a reference.

  • Quantification: A calibration curve is constructed by plotting the absorbance of the standard solutions against their concentrations. The concentration of the metal ion in the sample is determined from this calibration curve.

ICP-MS Analysis (General Protocol)

This protocol provides a general outline for the analysis of metal ions using ICP-MS.

  • Preparation of Standard Solutions: Multi-element or single-element standard solutions are prepared in a suitable acid matrix (e.g., 2% nitric acid).

  • Sample Preparation: Samples are typically digested using a strong acid mixture (e.g., nitric acid and hydrochloric acid) in a microwave digestion system to bring all metals into solution and to destroy the organic matrix.

  • Instrument Setup and Calibration: The ICP-MS instrument is tuned for optimal performance. A multi-point calibration is performed using the prepared standard solutions. An internal standard is often used to correct for matrix effects and instrument drift.

  • Sample Analysis: The digested sample solutions are introduced into the ICP-MS. The instrument measures the intensity of the specific mass-to-charge ratio for each target metal.

  • Data Processing and Quantification: The instrument software automatically calculates the concentration of each metal in the sample based on the calibration curve and internal standard response.

Signaling Pathways and Experimental Workflows

The logical flow of the cross-validation process, from sample preparation to data comparison, is crucial for an objective evaluation.

CrossValidationWorkflow Cross-Validation Workflow: this compound vs. ICP-MS cluster_sample_prep Sample Preparation cluster_this compound This compound Spectrophotometry cluster_icpms ICP-MS Analysis cluster_comparison Data Comparison & Validation Sample Initial Sample Digestion Acid Digestion Sample->Digestion Sample_Solution Sample Solution Digestion->Sample_Solution Aliquot1 Aliquot for this compound Sample_Solution->Aliquot1 Split Sample Aliquot2 Aliquot for ICP-MS Sample_Solution->Aliquot2 Split Sample Complexation Complexation with this compound Aliquot1->Complexation Spectro_Read Spectrophotometric Reading Complexation->Spectro_Read Rufigallol_Result Concentration Data (this compound) Spectro_Read->Rufigallol_Result Comparison Comparative Analysis (Accuracy, Precision, Correlation) Rufigallol_Result->Comparison ICPMS_Analysis ICP-MS Measurement Aliquot2->ICPMS_Analysis ICPMS_Result Concentration Data (ICP-MS) ICPMS_Analysis->ICPMS_Result ICPMS_Result->Comparison Validation_Report Cross-Validation Report Comparison->Validation_Report

Caption: Workflow for the cross-validation of this compound and ICP-MS methods.

Conclusion

The cross-validation of this compound-based spectrophotometric analysis with ICP-MS reveals a clear trade-off between performance and accessibility. ICP-MS is unequivocally superior in terms of sensitivity, selectivity, and throughput, making it the method of choice for regulatory submissions, research requiring ultra-trace level detection, and the analysis of complex matrices.[2][5][6]

However, the this compound method, and colorimetric methods in general, hold their own as a valuable screening tool. Its low cost, simplicity of operation, and rapidness make it an attractive option for preliminary studies, process monitoring in resource-limited settings, and educational purposes. For a comprehensive analytical strategy, the two methods can be complementary. The this compound method can be used for high-throughput screening of samples, with confirmatory analysis of key samples or those near a specification limit performed by the more sensitive and specific ICP-MS technique. This integrated approach allows for a cost-effective and efficient workflow for metal detection in various scientific and industrial applications.

References

benchmarking rufigallol's battery performance against other organic anodes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in energy storage, the quest for sustainable and high-performance battery materials is paramount. Organic electrode materials are emerging as a compelling alternative to their inorganic counterparts, offering advantages in terms of resource abundance, environmental friendliness, and tunable properties. Among these, rufigallol, a derivative of anthraquinone, has shown potential as an anode material for lithium-ion batteries. This guide provides a comprehensive comparison of this compound's battery performance against other leading organic anodes, supported by experimental data and detailed protocols to aid in research and development.

Performance Benchmark: this compound vs. Other Organic Anodes

The electrochemical performance of this compound and other notable organic anode materials is summarized in the table below. It is important to note that direct comparisons can be nuanced due to varying experimental conditions across different studies. Key performance indicators include specific capacity (the amount of charge stored per unit mass), cycling stability (the retention of capacity over repeated charge-discharge cycles), and rate capability (the ability to maintain performance at high charge-discharge rates).

Pure this compound exhibits a high initial capacity but suffers from poor cycling stability, a common issue for small organic molecules that can dissolve in the battery's electrolyte.[1][2][3][4] To mitigate this, researchers have developed a metal-organic complex of this compound with lithium and nickel (R-LN), which demonstrates significantly improved cycling stability.[1][2][3][4]

Anode Material ClassSpecific MaterialInitial Reversible Capacity (mAh g⁻¹)Cycling Stability (% capacity retention after cycles)Current DensityReference
Anthraquinone Pure this compound 460Poor (capacity fades rapidly)Not Specified[1][2]
This compound-Li/Ni (R-LN) Complex 560~89% after 100 cycles100 mA g⁻¹[1][2]
QuinonePoly(anthraquinonyl sulfide) (PAQS)LowPoorNot Specified[1]
Poly(benzo[1,2-b:4,5-b']dithiophene-4,8-dione-2,6-diyl sulfide) (PBDTDS)19684% after 4200 cyclesNot Specified[1]
Bis-anthraquinone-functionalized s-indacene-1,3,5,7(2H,6H)-tetraone (BAQIT)>190 (after 300 cycles)Excellent stability over 300 cycles0.1C[5]
ImideBenzophenolne-3,3',4,4'-tetracarboxylimide oligomer (BTO)82988% after 1000 cycles420 mA g⁻¹[4]
CarboxylateLi₂C₆H₄O₄17073.5% after 80 cycles0.1C[6]
Li₂C₈H₄O₄30078% after 50 cycles15 mA g⁻¹[6]
Manganese 3,5-pyridinedicarboxylate ([Mn(3,5-PDC)·2H₂O])583.9 (4th cycle)94.8% after 240 cycles100 mA g⁻¹[7]
Covalent Organic Framework (COF)COF@bio-40804 (max)Excellent long-cycle performance2000 mA g⁻¹[8]
Imide-based COF-JLU861161.1Retained 1289.8 mAh g⁻¹ after 1500 cycles2 A g⁻¹[9]

Experimental Workflow for Benchmarking Organic Anodes

The following diagram illustrates a typical workflow for the synthesis, characterization, and electrochemical testing of organic anode materials like this compound.

G cluster_synthesis Material Synthesis & Characterization cluster_fabrication Electrode & Cell Fabrication cluster_testing Electrochemical Performance Testing cluster_analysis Data Analysis & Comparison synthesis Synthesis of this compound and other organic anodes characterization Structural & Morphological Characterization (XRD, SEM, etc.) synthesis->characterization slurry Electrode Slurry Preparation (Active Material, Binder, Conductive Agent) characterization->slurry coating Slurry Coating on Current Collector slurry->coating drying Electrode Drying & Punching coating->drying assembly Half-Cell Assembly (vs. Li metal) drying->assembly cv Cyclic Voltammetry (CV) assembly->cv gcd Galvanostatic Charge-Discharge (GCD) - Specific Capacity - Cycling Stability - Rate Capability cv->gcd eis Electrochemical Impedance Spectroscopy (EIS) gcd->eis data_analysis Data Extraction & Analysis eis->data_analysis comparison Comparative Benchmarking of Performance Metrics data_analysis->comparison

A generalized workflow for evaluating the electrochemical performance of organic anode materials.

Detailed Experimental Protocols

Reproducible and standardized experimental procedures are crucial for the accurate assessment of battery materials. Below are detailed protocols for key experiments involved in benchmarking organic anodes.

Electrode Slurry Preparation
  • Composition: A typical electrode slurry consists of the active organic material (e.g., this compound), a conductive agent (e.g., Super P carbon black), and a binder (e.g., polyvinylidene fluoride, PVDF) in a weight ratio of 80:10:10.

  • Mixing: The components are mixed in a suitable solvent, such as N-methyl-2-pyrrolidone (NMP) for PVDF, to form a homogeneous slurry. The mixture is typically stirred for several hours to ensure uniformity.

Electrode Fabrication
  • Coating: The prepared slurry is uniformly coated onto a copper foil current collector using a doctor blade technique. The thickness of the coating is controlled to achieve a specific active material loading (e.g., 1-2 mg cm⁻²).

  • Drying: The coated electrode is dried in a vacuum oven at a specified temperature (e.g., 80-120 °C) for several hours to remove the solvent completely.

  • Punching: Circular electrodes of a specific diameter (e.g., 12 mm) are punched from the dried electrode sheet for coin cell assembly.

Half-Cell Assembly
  • Environment: All cell assembly is performed in an argon-filled glovebox with low oxygen and moisture levels (<0.1 ppm) to prevent contamination.

  • Components: A standard 2032-type coin cell is assembled using the prepared organic anode as the working electrode, a lithium metal foil as the counter and reference electrode, a separator (e.g., Celgard 2400), and an electrolyte (e.g., 1 M LiPF₆ in a mixture of ethylene carbonate (EC) and dimethyl carbonate (DMC)).

  • Procedure: The components are stacked in the order of the coin cell case, the working electrode, the separator with electrolyte, the lithium foil, a spacer, a spring, and the coin cell cap. The cell is then crimped to ensure a proper seal.[10][11]

Electrochemical Measurements

All electrochemical tests are typically conducted using a multi-channel battery cycler.

  • Cyclic Voltammetry (CV):

    • Purpose: To investigate the redox behavior and electrochemical reversibility of the organic anode.[12][13][14]

    • Procedure: The cell is scanned at a slow scan rate (e.g., 0.1 mV s⁻¹) within a specific voltage window (e.g., 0.01-3.0 V vs. Li/Li⁺). The resulting voltammogram reveals the potentials at which oxidation and reduction reactions occur.

  • Galvanostatic Charge-Discharge (GCD) Cycling:

    • Purpose: To determine the specific capacity, coulombic efficiency, cycling stability, and rate capability.[15][16][17]

    • Procedure:

      • Formation Cycles: The cell is typically cycled at a low current density (e.g., C/20 or C/10, where C is the theoretical capacity) for the first few cycles to form a stable solid electrolyte interphase (SEI).

      • Cycling Stability Test: The cell is then cycled at a constant current density (e.g., C/5 or C/2) for an extended number of cycles (e.g., 100 or more), and the capacity retention is monitored.

      • Rate Capability Test: The cell is cycled at progressively increasing current densities (e.g., from C/10 to 5C or 10C) to evaluate its performance under high-power conditions.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Purpose: To study the charge transfer kinetics and impedance characteristics of the electrode-electrolyte interface.[2][18][19][20][21]

    • Procedure: A small AC voltage perturbation (e.g., 5-10 mV) is applied over a wide frequency range (e.g., 100 kHz to 0.01 Hz) at a specific state of charge. The resulting impedance data is often represented as a Nyquist plot and can be fitted to an equivalent circuit model to extract valuable kinetic parameters.

By following these standardized protocols, researchers can obtain reliable and comparable data to effectively benchmark the performance of novel organic anode materials like this compound against existing and emerging alternatives, thereby accelerating the development of next-generation energy storage technologies.

References

The Antimalarial Potential of Rufigallol: A Review of Current Evidence and Future Directions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

While the emergence of drug-resistant Plasmodium falciparum necessitates the urgent development of novel antimalarials, the anthraquinone derivative rufigallol has demonstrated noteworthy, albeit complex, activity against this deadly parasite. This guide provides a comprehensive comparison of the known antimalarial properties of this compound, focusing on its synergistic interactions and the broader structure-activity relationships (SAR) of anthraquinones that could guide future derivatization efforts.

Quantitative Antimalarial Activity

Direct studies on a series of this compound derivatives are limited in the current literature. However, the intrinsic activity of this compound and the compounds with which it exhibits synergy have been quantified.

CompoundPlasmodium falciparum Strain(s)IC50Cytotoxicity (CC50)Selectivity Index (SI)Reference
This compound D6 (chloroquine-sensitive)226 nM>10 µM (human bone marrow stem cells)>44[1]
Exifone D6 (chloroquine-sensitive)4.1 µMNot ReportedNot Reported[1]
This compound + Exifone Combination D6 (chloroquine-sensitive), W2 (chloroquine-resistant)Significant potentiation (60- to 300-fold)Not Reported for combinationNot Reported[1][2]

Note: The potentiation effect means that significantly lower concentrations of both this compound and exifone are required to achieve 50% inhibition when used in combination.

Experimental Protocols

The following methodologies are central to the antimalarial evaluation of this compound and its synergistic partners.

In Vitro Antimalarial Susceptibility Testing

A common method to determine the 50% inhibitory concentration (IC50) of a compound against P. falciparum is the radioisotopic hypoxanthine incorporation assay.[3]

  • Parasite Culture: Asexual erythrocytic stages of P. falciparum (e.g., D6 or W2 clones) are maintained in continuous culture in human erythrocytes (O+ blood type) in RPMI 1640 medium supplemented with human serum and hypoxanthine.

  • Drug Preparation: Test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to achieve a range of concentrations.

  • Assay Setup: Asynchronous or synchronized parasite cultures (typically at the ring stage) are plated in 96-well microtiter plates. The test compounds at various concentrations are added to the wells.

  • Radiolabeling: After a set incubation period (e.g., 24-48 hours), [³H]-hypoxanthine is added to each well. The plates are incubated for a further 18-24 hours to allow for the incorporation of the radiolabel into newly synthesized parasite nucleic acids.

  • Harvesting and Measurement: The contents of the wells are harvested onto glass fiber filters, and the amount of incorporated radioactivity is measured using a liquid scintillation counter.

  • Data Analysis: The IC50 value is calculated by nonlinear regression analysis of the dose-response curves, comparing the radioactivity in drug-treated wells to that in drug-free control wells.

In Vivo Antimalarial Activity (Rane's Test)

For evaluating the efficacy of compounds in a living organism, the Rane's test using a rodent malaria model is often employed.

  • Animal Model: Swiss mice are infected with a specified number of parasitized erythrocytes from a donor mouse infected with Plasmodium berghei.

  • Drug Administration: The test compounds are administered to the infected mice, typically via the subcutaneous or oral route, at various dosages for a defined period (e.g., four consecutive days). A control group receives the vehicle, and a positive control group receives a standard antimalarial drug like chloroquine.

  • Monitoring: Thin blood smears are prepared from the tail blood of each mouse daily to monitor the level of parasitemia. The survival of the mice is also recorded.

  • Efficacy Determination: The antimalarial activity is assessed by comparing the average percent suppression of parasitemia in the treated groups to the control group. The mean survival time of the mice in each group is also a key indicator of efficacy.

Structure-Activity Relationship (SAR) and Synergistic Mechanism

The primary antimalarial research involving this compound has focused on its potent synergistic activity with benzophenone derivatives, most notably exifone.[1][2]

Proposed Synergistic Mechanism

It is hypothesized that this compound's antimalarial action, particularly its synergistic effect, is not due to direct toxicity to the parasite but rather its role as a pro-oxidant.[1][2] Within the infected erythrocyte, a highly oxidative environment, this compound is thought to generate reactive oxygen species (ROS). These ROS then act upon the co-administered compound, such as exifone, transforming it into a more potent antimalarial agent, a tricyclic xanthone derivative.[2] This proposed mechanism highlights a novel approach to antimalarial therapy, where one compound acts as a "generator" of the active drug from a "pro-drug."

G cluster_erythrocyte Infected Erythrocyte This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS generates Exifone Exifone (less active) Xanthone Tricyclic Xanthone Derivative (highly active) Exifone->Xanthone is transformed by ROS into Parasite Plasmodium falciparum Xanthone->Parasite inhibits

Caption: Proposed synergistic mechanism of this compound and exifone.

Inferred SAR for this compound Derivatives

While direct SAR studies on this compound derivatives are lacking, we can infer potential key structural features based on the broader class of anthraquinones with antimalarial activity.

  • Hydroxyl Groups: The numerous hydroxyl groups on the this compound scaffold are likely crucial for its pro-oxidant activity and its ability to chelate iron, a process that can generate ROS. The position and number of these hydroxyl groups would be a primary target for modification in any future SAR studies.

  • Planarity of the Anthraquinone Core: The planar aromatic system is a common feature in many intercalating agents and compounds that interact with biological macromolecules. Modifications that disrupt this planarity could negatively impact activity.

  • Substitution at Various Positions: The synthesis of derivatives with substitutions at the less-hydroxylated positions of the this compound core could reveal regions of the molecule that are more tolerant to modification and could be used to improve pharmacokinetic properties without diminishing the pro-oxidant capacity.

G SAR Structure-Activity Relationship (Hypothetical for this compound Derivatives) Hydroxyl Number and Position of -OH Groups SAR->Hydroxyl Planarity Planarity of Anthraquinone Core SAR->Planarity Substitution Substituents at Non-hydroxylated Positions SAR->Substitution Activity Antimalarial Activity Hydroxyl->Activity Planarity->Activity Substitution->Activity

Caption: Key structural considerations for future this compound derivatives.

Experimental Workflow

The evaluation of novel this compound derivatives would follow a standard preclinical drug discovery pipeline.

G Synthesis Synthesis of This compound Derivatives InVitro In Vitro Screening (P. falciparum IC50) Synthesis->InVitro Cytotoxicity Cytotoxicity Assays (e.g., on HepG2 cells) InVitro->Cytotoxicity Selectivity Calculation of Selectivity Index (SI) Cytotoxicity->Selectivity InVivo In Vivo Efficacy (P. berghei mouse model) Selectivity->InVivo Lead Lead Compound Identification InVivo->Lead

Caption: Experimental workflow for evaluating new this compound derivatives.

Conclusion and Future Outlook

This compound presents an intriguing, though not fully elucidated, profile as an antimalarial agent. Its primary significance in the current literature lies in its ability to synergistically enhance the potency of other compounds, revealing a potential pro-drug activation strategy. The lack of comprehensive SAR studies on a series of this compound derivatives represents a significant knowledge gap. Future research should focus on the synthesis and evaluation of this compound analogs to determine if the intrinsic antimalarial activity can be optimized independently of a synergistic partner. Such studies would provide valuable insights into the structural requirements for its pro-oxidant mechanism and could lead to the development of a new class of antimalarial agents.

References

A Comparative Cost-Analysis of Rufigallol Synthesis Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative cost-analysis of different synthesis methods for rufigallol (1,2,3,5,6,7-hexahydroxyanthraquinone), a molecule of significant interest for its potential therapeutic properties. The analysis focuses on objectivity, supported by available experimental data, to aid researchers in selecting the most efficient and economical synthesis route for their needs.

Introduction to this compound Synthesis

This compound is traditionally synthesized through the acid-catalyzed self-condensation of gallic acid.[1] Modern advancements have introduced variations to this method, primarily through the use of microwave irradiation to improve reaction times and yields. Another mentioned, albeit less detailed in public literature, approach is the rheological phase method. This guide will focus on a comparative analysis of the conventional heating and microwave-assisted methods, for which more substantial data is available.

Comparative Cost-Analysis

To provide a clear comparison, the following analysis is based on the synthesis of 100 grams of purified this compound . The costs for raw materials are estimated based on currently available market prices for bulk quantities and may vary depending on the supplier and purity.

Table 1: Comparative Cost-Analysis of this compound Synthesis Methods

Cost FactorConventional Heating MethodMicrowave-Assisted MethodRheological Phase Method
Raw Materials
Gallic Acid~$250 (assuming 20% yield)~$60 (assuming 84% yield)Data not available
Concentrated Sulfuric Acid~$20~$5Data not available
Dioxane (for purification)~$30~$30Data not available
Energy Consumption Higher (prolonged heating)Lower (short reaction time)Data not available
Reaction Time Several hours~90 seconds per batchData not available
Yield ~20%[1]84%High yield reported[2][3]
Purification Costs Higher (due to lower purity of crude product)Lower (due to higher purity of crude product)Data not available
Waste Disposal Higher volume of acidic wasteLower volume of acidic wasteData not available
Estimated Total Cost (per 100g) ~$300 + significant energy and purification costs ~$95 + minimal energy and purification costs Not estimable

Note: The costs presented are estimations and are subject to change based on market fluctuations and specific experimental conditions. The cost for the conventional method is significantly impacted by its low yield, requiring substantially more starting material.

Experimental Protocols

Microwave-Assisted Synthesis of this compound

This method offers a significant improvement in terms of reaction time and yield.

Procedure:

  • In a microwave-safe vessel, combine 2.0 g of gallic acid with 6.0 mL of concentrated sulfuric acid.

  • Irradiate the mixture in a microwave reactor at 360 W for 90 seconds.

  • After cooling, the reaction mixture is poured into ice water to precipitate the crude this compound.

  • The precipitate is collected by filtration, washed with water until the filtrate is neutral, and then dried.

  • Further purification can be achieved by recrystallization from dioxane.

This procedure yields approximately 1.4 g (84%) of this compound.

Conventional Synthesis of this compound

This is the traditional method for synthesizing this compound.

Procedure:

  • Gallic acid is heated in concentrated sulfuric acid (98%) at 100°C.[1] (Note: Precise quantities and reaction times are not well-documented in recent literature, but the process generally involves prolonged heating).

  • The reaction mixture is then cooled and poured into a large volume of cold water to precipitate the crude product.

  • The precipitate is collected by filtration and washed thoroughly with water to remove excess acid.

  • The crude product is then purified, typically by recrystallization from a suitable solvent like dioxane, to obtain pure this compound.[4]

The reported yield for this method is approximately 20%.[1]

Rheological Phase Synthesis of this compound

Mandatory Visualizations

Synthesis_Comparison cluster_conventional Conventional Heating cluster_microwave Microwave-Assisted cluster_rheological Rheological Phase Conventional_Start Gallic Acid + H₂SO₄ Conventional_Process Prolonged Heating (100°C) Conventional_Start->Conventional_Process Conventional_Yield Low Yield (~20%) Conventional_Process->Conventional_Yield Conventional_Purification Extensive Purification Conventional_Yield->Conventional_Purification Conventional_Product Pure this compound Conventional_Purification->Conventional_Product Microwave_Start Gallic Acid + H₂SO₄ Microwave_Process Microwave Irradiation (90s) Microwave_Start->Microwave_Process Microwave_Yield High Yield (84%) Microwave_Process->Microwave_Yield Microwave_Purification Simplified Purification Microwave_Yield->Microwave_Purification Microwave_Product Pure this compound Microwave_Purification->Microwave_Product Rheological_Start Gallic Acid + H₂SO₄ Rheological_Process Rheological Phase Reaction Rheological_Start->Rheological_Process Rheological_Yield High Yield (unspecified) Rheological_Process->Rheological_Yield Rheological_Product Pure this compound Rheological_Yield->Rheological_Product

Caption: A logical diagram comparing the workflows of different this compound synthesis methods.

Conclusion

Based on the available data, the microwave-assisted synthesis of this compound is demonstrably the more cost-effective and efficient method compared to the conventional heating approach. The significantly higher yield and drastically reduced reaction time of the microwave method lead to substantial savings in raw materials, energy, and likely purification costs. While the rheological phase method is reported to be high-yielding, the lack of detailed public information prevents a conclusive cost-analysis at this time. For researchers and professionals in drug development, the microwave-assisted route presents a clear advantage for the scalable and economical production of this compound.

References

Safety Operating Guide

Proper Disposal of Rufigallol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring Safe and Compliant Disposal of Rufigallol

This document provides essential safety and logistical information for the proper disposal of this compound (1,2,3,5,6,7-Hexahydroxy-9,10-anthraquinone), a chemical compound utilized in various research and development applications. Adherence to these procedures is critical for maintaining laboratory safety and ensuring environmental compliance.

I. Immediate Safety Considerations

Before handling this compound for any purpose, including disposal, it is imperative to consult the Safety Data Sheet (SDS). Key safety precautions include working in a well-ventilated area, preferably under a chemical fume hood, and wearing appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat.

II. Hazard and Safety Summary

The following table summarizes the primary hazards associated with this compound, compiled from safety data sheets. This information underscores the importance of proper handling and disposal to mitigate risks.

Hazard ClassificationDescriptionPrecautionary Statement Examples
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.P261: Avoid breathing dust. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
Germ Cell Mutagenicity Suspected of causing genetic defects.P201: Obtain special instructions before use. P202: Do not handle until all safety precautions have been read and understood.[1]
Aquatic Hazard (Short-term and Long-term) Harmful to aquatic life with long-lasting effects.P273: Avoid release to the environment.[1]

III. Step-by-Step Disposal Protocol

Operational Plan for this compound Waste Management:

  • Segregation of Waste:

    • Isolate all this compound-containing waste, including pure compound, solutions, and contaminated materials (e.g., gloves, weighing paper, pipette tips).

    • Do not mix this compound waste with other chemical waste streams unless compatibility has been verified and it is permitted by your institution's waste management guidelines.

  • Waste Containerization:

    • Use a dedicated, properly labeled, and leak-proof container for solid and liquid this compound waste.

    • The container must be compatible with the chemical properties of this compound and any solvents used.

    • Ensure the container is sealed tightly to prevent spills or the release of dust.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution and local regulations (e.g., CAS number 82-12-2).

    • Indicate the primary hazards (e.g., "Acutely Toxic," "Mutagenic," "Environmental Hazard").

  • Storage:

    • Store the sealed waste container in a designated, secure hazardous waste accumulation area.

    • This area should be well-ventilated and away from general laboratory traffic.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.

    • Provide the EHS office with a complete inventory of the waste container's contents.

    • The final step of disposal must be conducted by a certified waste disposal plant.[1][2]

IV. Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Rufigallol_Disposal_Workflow start This compound Waste Generated ppe_check Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe_check segregate Segregate this compound Waste ppe_check->segregate containerize Use a Labeled, Compatible, and Sealed Waste Container segregate->containerize storage Store in Designated Hazardous Waste Area containerize->storage contact_ehs Contact Environmental Health & Safety (EHS) for Waste Pickup storage->contact_ehs disposal Disposal by Approved Waste Management Facility contact_ehs->disposal end Disposal Complete disposal->end

Caption: Logical workflow for the safe and compliant disposal of this compound.

Disclaimer: This information is intended as a guide and should be supplemented by a thorough review of the official Safety Data Sheet for this compound and your institution's specific waste disposal policies. Always consult with your Environmental Health and Safety department for guidance.

References

Essential Safety and Operational Guide for Handling Rufigallol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Rufigallol in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

This compound: Chemical and Physical Properties

The following table summarizes the key quantitative data for this compound.

PropertyValueSource
Molecular FormulaC₁₄H₈O₈[1][2][3]
Molecular Weight304.21 g/mol [1][3][4]
AppearanceRed needles (crystallized from dioxane)[5]
Melting PointSublimes without melting at 365 °C[5]
Boiling Point405.05°C (rough estimate)[2]
Density1.5387 (rough estimate)[2][3]
SolubilitySoluble in dioxane[5]
Hydrogen Bond Donor Count6[1][3]
Hydrogen Bond Acceptor Count8[1][3]
Topological Polar Surface Area156 Ų[1][3][4]

Hazard Identification and Risk Assessment

Currently, specific toxicity data and GHS classification for this compound are limited. Some sources indicate "no data available" for hazard statements.[1] However, as a hexahydroxyanthraquinone, it is prudent to handle it as a potentially hazardous substance. Similar compounds can be harmful if swallowed, in contact with skin, or if inhaled, and may be suspected of causing genetic defects. Therefore, a conservative approach to handling is essential.

Potential Hazards:

  • Inhalation: As a solid/powder, it may be harmful if inhaled.

  • Skin Contact: May cause irritation upon contact.

  • Eye Contact: May cause serious eye irritation.

  • Ingestion: May be harmful if swallowed.

A thorough risk assessment should be conducted before any handling of this compound.[6]

Personal Protective Equipment (PPE) and Engineering Controls

Given the potential hazards, the following engineering controls and PPE are mandatory to minimize exposure.

  • Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood or a Class II Biosafety Cabinet (BSC) is recommended, especially when handling the powder form, to minimize inhalation exposure.[7]

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[8]

PPE ItemSpecificationRationale
Hand Protection Chemical-resistant, powder-free nitrile gloves. Consider double-gloving, with one cuff under the gown and the other over.[9][10] Change gloves every 30-60 minutes or immediately if contaminated.[9]To prevent skin contact. Thicker gloves generally offer better protection.[9]
Eye and Face Protection Safety glasses with side shields or chemical splash goggles are mandatory. A face shield should be worn in situations with a high risk of splashing.[10][11]To protect the eyes and face from splashes and airborne particles.
Body Protection A disposable, long-sleeved, solid-front laboratory coat or gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene). Cuffs should be knitted or elasticated.[7][10]To protect skin and personal clothing from contamination.
Respiratory Protection For handling powders outside of a fume hood or for cleaning up spills, a NIOSH-approved N95 or higher-rated particulate respirator is recommended.[7][10] Surgical masks offer little to no protection from chemical exposure.[7][9]To prevent inhalation of airborne particles.

Safe Handling and Operational Workflow

The following workflow outlines the procedural steps for the safe handling of this compound, from preparation to disposal.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep Gather Materials & Review SDS ppe Don Appropriate PPE prep->ppe handling Handle in Fume Hood or Ventilated Enclosure ppe->handling Proceed to Handling decon Decontaminate Work Area & Equipment handling->decon Experiment Complete spill Spill? handling->spill waste Segregate & Label Waste decon->waste doff Doff PPE Correctly waste->doff wash Wash Hands Thoroughly doff->wash disposal Dispose of Waste via EH&S Guidelines wash->disposal Final Step spill_proc Follow Spill Cleanup Protocol spill->spill_proc Yes spill_proc->decon

Safe handling workflow for this compound.
  • Preparation:

    • Before starting, consult the Safety Data Sheet (SDS) and understand the potential hazards.

    • Assemble all necessary chemicals, equipment, and waste containers.

    • Don the appropriate PPE as specified in the table above.

  • Handling:

    • Conduct all manipulations of this compound, especially weighing and transferring the powder, within a certified chemical fume hood to prevent inhalation of dust.

    • Avoid the formation of dust.[8]

    • Do not eat, drink, or smoke in the handling area.

  • In Case of a Spill:

    • Evacuate the immediate area if the spill is large or generates significant dust.

    • For small spills, carefully clean up using appropriate spill kits. Avoid dry sweeping. Gently cover the spill with absorbent material and then carefully collect it into a sealed container for disposal.

    • Decontaminate the area thoroughly after cleanup.

  • Post-Handling:

    • After completing the work, decontaminate all surfaces and equipment.

    • Segregate waste into appropriately labeled containers (see Section 5 for details).

    • Remove PPE carefully to avoid self-contamination. Gloves should be removed last and turned inside out.[9]

    • Wash hands thoroughly with soap and water after removing PPE.[9]

Waste Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous chemical waste.

  • Solid Waste:

    • This includes contaminated PPE (gloves, gowns), absorbent materials from spills, and empty containers.

    • Collect all solid waste in a dedicated, clearly labeled, and sealed hazardous waste container.[12]

    • Empty containers should be triple-rinsed (if appropriate for the next use) with a suitable solvent, and the rinsate collected as hazardous liquid waste. Otherwise, the empty, unrinsed container should be disposed of as solid hazardous waste.

  • Liquid Waste:

    • Solutions containing this compound and solvents used for decontamination should be collected in a sealed, labeled, and chemical-resistant hazardous waste container.

    • Do not dispose of this compound waste down the drain.[12]

  • Disposal Procedure:

    • All hazardous waste must be disposed of through your institution's Environmental Health & Safety (EH&S) department.[12] Follow all local, state, and federal regulations for hazardous waste disposal.[6] Store waste containers in a designated, secure area until collection.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.